Dysprosium(III) chloride
Description
Significance of Lanthanide Chemistry in Contemporary Science
The lanthanide series, a group of 15 elements from lanthanum to lutetium, holds a unique position in the periodic table and in modern science and technology. numberanalytics.com These elements, also known as rare earth elements, are characterized by the progressive filling of the 4f electron orbitals, which imparts distinct magnetic, optical, and chemical properties. numberanalytics.comsolubilityofthings.com These properties make them indispensable in a wide array of applications, including high-performance magnets, lasers, phosphors for lighting and displays, and as catalysts in industrial processes like petroleum refining. numberanalytics.comnumberanalytics.comrsc.org The unique electronic configurations of lanthanides also make them a fascinating subject of study for understanding fundamental chemical principles. solubilityofthings.com
Overview of Dysprosium(III) Coordination Environments
The coordination chemistry of the dysprosium(III) ion is a key area of research, as the arrangement of ligands around the central metal ion dictates the properties of the resulting complex. Dysprosium(III) typically exhibits high coordination numbers, with eight and nine coordination being common. The geometry of these coordination environments can vary and includes structures such as a distorted square antiprism, tricapped trigonal prism, and pentagonal bipyramid. rsc.orgresearchgate.netresearchgate.net
For instance, in some complexes, the Dy(III) ion is found in an octa-coordinated [DyO₈] geometry, which can be described as a twisted square antiprism. frontiersin.org In other cases, it can be surrounded by a hexadentate amine ligand and two chloride ligands, resulting in an octacoordinated N₆Cl₂ environment. mdpi.com The flexibility of the ligands and the nature of the counter-ions play a crucial role in determining the final coordination geometry. researchgate.netmdpi.com This variability in coordination allows for the fine-tuning of the magnetic and luminescent properties of dysprosium-based materials. mdpi.com
Table 1: Properties of Dysprosium(III) Chloride
| Property | Value |
|---|---|
| Chemical Formula | DyCl₃ |
| Molar Mass | 268.86 g/mol (anhydrous) |
| Appearance | White to yellow solid |
| Density | 3.67 g/cm³ |
| Melting Point | 647 °C (1,197 °F; 920 K) |
| Boiling Point | 1,530 °C (2,790 °F; 1,800 K) |
| Solubility in Water | Soluble |
Data sourced from multiple references. wikipedia.orgchemeurope.comaez.com.tramericanelements.com
Research Trajectories for this compound in Materials and Catalysis
Current research is actively exploring the potential of this compound in two primary directions: advanced materials and catalysis.
In materials science, DyCl₃ is a crucial starting material for the synthesis of single-molecule magnets (SMMs), which are individual molecules that can exhibit magnetic hysteresis. The coordination environment around the Dy(III) ion is a critical factor in determining the magnetic anisotropy and relaxation behavior of these SMMs. mdpi.com Researchers are investigating how different ligands and coordination geometries can be used to enhance the performance of dysprosium-based SMMs for potential applications in high-density data storage and quantum computing. rsc.orgfrontiersin.org Furthermore, this compound is used in the production of phosphors and laser materials. chemimpex.comsamaterials.com
In the field of catalysis, this compound and its derivatives are being explored as Lewis acid catalysts in a variety of organic reactions. chemeurope.comresearchgate.net As a "hard" Lewis acid according to the Hard and Soft Acids and Bases (HSAB) concept, it effectively activates certain functional groups. wikipedia.orgchemeurope.com Research has shown its utility in reactions such as the Friedel-Crafts alkylation. researchgate.net The development of Dy(III)-based catalysts, including those supported on materials like chitosan, is an active area of investigation, aiming for more efficient and sustainable chemical syntheses. researchgate.net this compound can also be used to prepare other dysprosium salts and is a precursor for the production of dysprosium metal through electrolysis. chemeurope.combiomall.in
Structure
2D Structure
Properties
Molecular Formula |
Cl3Dy |
|---|---|
Molecular Weight |
268.85 g/mol |
IUPAC Name |
dysprosium(3+);trichloride |
InChI |
InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3 |
InChI Key |
BOXVSFHSLKQLNZ-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Dy+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dysprosium Iii Chloride Systems
Advanced Preparation Techniques for Anhydrous Dysprosium(III) Chloride
The synthesis of anhydrous this compound is a critical process, as the anhydrous salt is often the required starting material for high-temperature applications such as the production of dysprosium metal and in molten salt chemistry. The primary challenge in its preparation is the prevention of oxychloride formation, a common side reaction when dealing with hydrated rare earth chlorides.
Ammonium (B1175870) Chloride Route and Thermal Decomposition Pathways
A widely utilized and effective method for preparing anhydrous this compound is the ammonium chloride route. wikipedia.org This method can start from either dysprosium(III) oxide (Dy₂O₃) or hydrated this compound (DyCl₃·6H₂O). The initial step involves the formation of a non-hygroscopic intermediate complex, ammonium pentachlorodysprosiate(III), (NH₄)₂[DyCl₅].
The reactions for the formation of the intermediate are as follows:
From Dysprosium(III) Oxide: 10NH₄Cl + Dy₂O₃ → 2(NH₄)₂[DyCl₅] + 6NH₃ + 3H₂O wikipedia.org
From Hydrated this compound: DyCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[DyCl₅] + 6H₂O
The resulting ammonium pentachlorodysprosiate(III) is then subjected to thermal decomposition to yield the anhydrous this compound. This thermolysis proceeds through the formation of another intermediate, (NH₄)[Dy₂Cl₇], before the final product is obtained. wikipedia.org
The process is carefully controlled to ensure the complete removal of ammonium chloride and any other volatile byproducts, resulting in a pure, anhydrous product.
Below is a table summarizing the key reactions in the ammonium chloride route:
| Step | Reactants | Products | Chemical Equation |
| Intermediate Formation (from Oxide) | Dysprosium(III) oxide, Ammonium chloride | Ammonium pentachlorodysprosiate(III), Ammonia, Water | 10NH₄Cl + Dy₂O₃ → 2(NH₄)₂[DyCl₅] + 6NH₃ + 3H₂O |
| Intermediate Formation (from Hydrate) | This compound hexahydrate, Ammonium chloride | Ammonium pentachlorodysprosiate(III), Water | DyCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[DyCl₅] + 6H₂O |
| Thermal Decomposition | Ammonium pentachlorodysprosiate(III) | This compound, Ammonium chloride | (NH₄)₂[DyCl₅] → 2NH₄Cl + DyCl₃ |
Desolvation Techniques and Oxychloride Formation Mitigation
A significant challenge in the synthesis of anhydrous lanthanide chlorides is the tendency of their hydrated forms to undergo hydrolysis upon heating, leading to the formation of stable and undesirable oxychlorides. Direct heating of this compound hexahydrate, for instance, results in the formation of dysprosium oxychloride (DyOCl) rather than the anhydrous chloride. wikipedia.org
The reaction for oxychloride formation is: DyCl₃·6H₂O(s) → DyOCl(s) + 2HCl(g) + 5H₂O(g)
The ammonium chloride route effectively mitigates this issue by creating an anhydrous intermediate in a non-aqueous environment, which can then be decomposed to the final product without the interference of water molecules at high temperatures.
Other desolvation techniques for preparing anhydrous rare earth chlorides include reacting the hydrated chloride with thionyl chloride or heating it in a stream of dry hydrogen chloride gas. These methods also aim to remove water while providing a chloride-rich environment to suppress the formation of oxychlorides.
Synthesis of Hydrated this compound Precursors
Hydrated this compound, most commonly as the hexahydrate (DyCl₃·6H₂O), is a stable, crystalline solid that is often the starting point for the synthesis of other dysprosium compounds in aqueous solutions.
Aqueous Acidic Reaction Approaches
The most straightforward laboratory-scale synthesis of hydrated this compound involves the reaction of dysprosium(III) oxide with a stoichiometric excess of hydrochloric acid (HCl). The oxide is dissolved in the acid, and the resulting solution is then carefully processed to obtain the hydrated chloride.
The balanced chemical equation for this reaction is: Dy₂O₃ + 6HCl → 2DyCl₃ + 3H₂O
The excess acid ensures the complete conversion of the oxide. The resulting solution contains dissolved this compound, which can then be crystallized.
Controlled Crystallization of Hexahydrate
The formation of well-defined crystals of this compound hexahydrate from the aqueous solution requires careful control of the crystallization conditions. The key parameters that influence the crystallization process include the concentration of the solution, the temperature, and the rate of solvent evaporation.
To obtain high-quality crystals, the solution is typically concentrated by slow evaporation. Rapid heating or excessive temperatures can lead to the formation of amorphous products or the undesirable dysprosium oxychloride. Therefore, a slow and controlled evaporation process, often at slightly elevated temperatures or under reduced pressure, is preferred.
The following table outlines the general parameters for the controlled crystallization of lanthanide(III) chloride hexahydrates, which are applicable to this compound.
| Parameter | Condition | Rationale |
| Starting Material | Dysprosium(III) oxide dissolved in hydrochloric acid | Provides a clear aqueous solution of DyCl₃ |
| Solvent | Water (from aqueous HCl) | The medium for crystal growth |
| Temperature | Slightly elevated (e.g., 50-70 °C) | Increases solubility for initial concentration, but must be controlled to prevent oxychloride formation |
| Evaporation Rate | Slow and controlled | Promotes the growth of larger, well-defined crystals and minimizes impurity inclusion |
| Final Product | Crystalline this compound hexahydrate (DyCl₃·6H₂O) | The stable hydrated form at room temperature |
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is not extensively documented in dedicated research. However, general strategies in rare earth chemistry aim to reduce environmental impact. In the context of the established synthetic routes for DyCl₃, "greener" aspects can be considered. For instance, optimizing the ammonium chloride route to minimize the excess of reagents and to efficiently capture and recycle the evolved ammonia would enhance its environmental profile.
Recent research into the synthesis of anhydrous rare-earth chlorides has explored the use of ionic liquids as both solvent and reactant. This approach can offer advantages such as lower reaction temperatures and easier product separation, potentially reducing energy consumption and waste generation. Another area of green chemistry relevant to rare earth chlorides is the development of efficient recycling processes, such as flash Joule heating, to recover these valuable materials from end-of-life products, thereby reducing the need for primary extraction and synthesis. While not direct synthetic methods for producing DyCl₃ from raw materials, these approaches align with the principles of a circular economy and sustainability in the life cycle of the compound.
Formation of this compound Derivatives and Intermediate Compounds
The chemistry of this compound is notable for its role as a precursor in the synthesis of various derivatives and intermediate compounds. These reactions are fundamental for producing anhydrous forms of the chloride, other dysprosium salts, and complex coordination compounds.
A significant pathway for the formation of anhydrous this compound involves the generation of an intermediate pentachloride complex. This method, often referred to as the "ammonium chloride route," is widely employed to circumvent the formation of undesirable byproducts. wikipedia.org The process typically starts with either dysprosium(III) oxide (Dy₂O₃) or the hydrated chloride (DyCl₃·6H₂O). wikipedia.org When dysprosium(III) oxide is heated with ammonium chloride, it yields the intermediate compound diammonium pentachlorodysprosate(III), (NH₄)₂[DyCl₅]. wikipedia.orgwikipedia.org
The reaction is as follows: Dy₂O₃ + 10NH₄Cl → 2(NH₄)₂[DyCl₅] + 6NH₃ + 3H₂O wikipedia.org
This intermediate complex is then subjected to thermal decomposition to produce the anhydrous this compound. wikipedia.org The thermolysis proceeds through the formation of another intermediate, (NH₄)[Dy₂Cl₇], before yielding the final product. wikipedia.org
The thermal decomposition is represented by the equation: (NH₄)₂[DyCl₅] → 2NH₄Cl + DyCl₃ wikipedia.org
Another common, albeit often undesirable, derivative formed from this compound is dysprosium oxychloride (DyOCl). wikipedia.org This compound is typically formed through the partial hydrolysis of this compound hexahydrate upon rapid or uncontrolled heating. mst.edu The formation of the oxychloride is a significant challenge when attempting to produce the anhydrous chloride directly from its hydrate. wikipedia.org
The hydrolysis reaction is: DyCl₃ + H₂O → DyOCl + 2HCl wikipedia.org
This compound is also a versatile starting material for the synthesis of other dysprosium salts through precipitation reactions in aqueous solutions. For instance, reacting an aqueous solution of this compound with a source of fluoride (B91410) ions, such as sodium fluoride, leads to the formation of dysprosium(III) fluoride. wikipedia.orgchemeurope.com
The precipitation reaction is: DyCl₃ + 3NaF → DyF₃ + 3NaCl wikipedia.org
Furthermore, this compound hexahydrate serves as a precursor in the synthesis of coordination complexes. An example is the reaction with a hexadentate amine ligand (LN6) in a mixture of acetonitrile and dry methanol (B129727) under reflux. This reaction yields a dysprosium(III) complex with the formula [DyLN6Cl₂]Cl·2H₂O, where the dysprosium ion is coordinated to the six nitrogen atoms of the ligand and two chloride ions. mdpi.com
| Precursor(s) | Reagent(s) | Intermediate/Derivative Formed | Reaction Type |
| Dy₂O₃ or DyCl₃·6H₂O | NH₄Cl | (NH₄)₂[DyCl₅] | Salt Metathesis / Complexation |
| (NH₄)₂[DyCl₅] | Heat | (NH₄)[Dy₂Cl₇], DyCl₃ | Thermal Decomposition |
| DyCl₃·6H₂O | Heat / H₂O | DyOCl | Hydrolysis |
| DyCl₃ (aq) | NaF (aq) | DyF₃ | Precipitation |
| DyCl₃·6H₂O | Hexadentate amine ligand (LN6) | [DyLN6Cl₂]Cl·2H₂O | Coordination Complex Formation |
Coordination Chemistry and Complexation Studies of Dysprosium Iii Chloride
Ligand Design and Coordination Sphere Engineering
The engineering of the coordination sphere around the dysprosium(III) center is achieved through the careful design of ligands. The denticity, flexibility, and electronic properties of the ligands, along with the presence of co-ligands, are critical factors that dictate the final structure and properties of the resulting complex.
Polydentate ligands, which possess multiple donor atoms, are instrumental in forming stable, chelated structures with the dysprosium(III) ion. These ligands can effectively wrap around the metal center, leading to complexes with specific coordination numbers and geometries.
A notable example involves the reaction of dysprosium(III) chloride hexahydrate with a flexible hexaaza N₆ donor macrocycle. This reaction yields a complex with the formula [DyLᴺ⁶Cl₂]Cl·2H₂O, where the dysprosium ion is eight-coordinated. mdpi.com In this structure, the Dy³⁺ center is bound to the six nitrogen atoms of the folded macrocyclic ligand and two chloride ions. mdpi.com The flexibility of the hexaaza macrocycle is a key determinant of the final geometry. mdpi.com
Schiff base ligands, another class of versatile polydentate ligands, are also frequently used to synthesize dysprosium complexes. Research has been conducted on Dy(III) complexes formed with pentadentate Schiff base ligands, which have shown interesting magnetic properties. Tetranuclear dysprosium complexes derived from Schiff base ligands have also been synthesized and studied for their potential in data storage applications due to their slow relaxation of magnetization.
Chelating agents, by virtue of their ability to form multiple bonds with the metal ion, play a crucial role in determining the coordination number and geometry of dysprosium(III) complexes. The use of polydentate macrocyclic Lewis bases, such as hexadentate N₆ donors, is a common strategy to achieve lanthanide complexes with a coordination number of 8. mdpi.com
However, the final geometry is highly dependent on the ligand's flexibility. For instance, in the [DyLᴺ⁶Cl₂]⁺ complex, the flexible N₆ ligand folds, resulting in a coordination geometry that is intermediate between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.comsciforum.net This folded conformation contrasts sharply with the nearly planar arrangement the same ligand adopts in complexes with other lanthanide ions like Ce(III) or Sm(III) when nitrate (B79036) is the auxiliary ligand, demonstrating that the metal ion's size and the nature of the co-ligands are definitive factors in ligand folding. sciforum.net
The coordination number can also be lower. For example, mononuclear dysprosium(III) complexes with a semi-rigid Schiff base ligand have been synthesized, resulting in six- and seven-coordinate Dy(III) centers with octahedral and pentagonal-bipyramidal geometries, respectively. rsc.org In another case, a dysprosium(III) coordination polymer synthesized with 4,6-dioxido-1,3-benzenedicarboxylate features an octa-coordinated Dy(III) center in a twisted square antiprism geometry. nih.govfrontiersin.org
| Complex Type | Ligand Type | Coordination Number | Observed Geometry |
| Mononuclear | Hexadentate N₆ macrocycle | 8 | Distorted triangular dodecahedron / biaugmented trigonal prism mdpi.comsciforum.net |
| Mononuclear | Schiff Base (H₃NAP) | 6 | Octahedral rsc.org |
| Mononuclear | Schiff Base (H₃NAP) | 7 | Pentagonal-bipyramidal rsc.org |
| Coordination Polymer | Carboxylate/Phenoxide | 8 | Twisted square antiprism nih.govfrontiersin.org |
| Dinuclear | Tris(amido)amine | 6 | Pseudo-octahedral mdpi.com |
Anionic co-ligands present in the reaction mixture or coordination sphere significantly influence the final structure of dysprosium(III) complexes. These co-ligands can compete for coordination sites and their size and charge can affect the conformation of the primary ligand.
For example, the conformation of the flexible N₆ macrocycle mentioned previously is starkly different in the presence of chloride co-ligands compared to nitrate co-ligands. sciforum.net With chloride, the ligand folds, but with nitrate, it remains nearly planar in complexes with other lanthanides. sciforum.net This highlights the crucial role of the auxiliary ligand in directing the final geometry. sciforum.net
In a heterometallic tetranuclear complex, Mn₂Dy₂(LH)₄(μ-OAc)₂₂, acetate (B1210297) ions act as bridging co-ligands between the metal centers. researchgate.net The coordination sphere of the dysprosium ions in this complex is a distorted square-antiprismatic DyO₇N environment, with oxygen atoms from the acetate group participating in the coordination. researchgate.net
The positioning of anionic co-ligands can also modulate the physical properties of the complex. In two different dysprosium complexes synthesized with a pyridine-N-oxide-containing ligand and dysprosium nitrate, the relative positions of the two coordinating nitrate groups (para vs. ortho) significantly altered the crystal field around the Dy³⁺ ion, leading to different magnetic relaxation behaviors. nih.gov
Structural Analysis of Dysprosium(III) Coordination Complexes
Single-crystal X-ray diffraction is the most powerful method for determining the atomic-level structure of crystalline this compound adducts. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the arrangement of atoms, can be constructed. carleton.edu
This technique has been used to unequivocally characterize numerous dysprosium complexes. For instance, the structure of the complex [DyLᴺ⁶Cl₂]Cl·2H₂O was determined by single-crystal X-ray diffraction, revealing the eight-coordinate nature of the dysprosium ion and the folded conformation of the macrocyclic ligand. mdpi.com The study provided precise crystallographic data for the complex. mdpi.com
Table of Crystallographic Data for a Representative this compound Adduct:
| Parameter | [DyLᴺ⁶Cl₂]Cl·2H₂O mdpi.com |
| Formula | C₂₀H₃₄Cl₃DyN₆O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3146(8) |
| b (Å) | 16.4037(13) |
| c (Å) | 14.8724(11) |
| β (°) ** | 91.920(3) |
| Volume (ų) ** | 2515.0(3) |
| Z | 4 |
Similarly, single-crystal X-ray diffraction analyses of dinuclear dysprosium(III) triple-decker complexes have been performed to investigate the coordination environment around the Dy³⁺ ions, revealing slightly distorted square-prism and square-antiprism structures. mdpi.com
Due to the large ionic radius and high charge of the Dy³⁺ ion, its coordination complexes rarely exhibit ideal, highly symmetric geometries. Instead, they typically display distorted coordination polyhedra. The high and flexible coordination numbers of Dy(III) ions can lead to a variety of interesting and complex frameworks. nih.govfrontiersin.org
The analysis of the coordination sphere often reveals geometries that are intermediate between two ideal polyhedra. In the eight-coordinate complex [DyLᴺ⁶Cl₂]Cl·2H₂O, the geometry is described as being between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.comsciforum.net
In other eight-coordinate dysprosium complexes, a distorted square antiprismatic geometry is common. researchgate.net For example, in a dysprosium coordination polymer, the [DyO₈] coordination sphere is described as a twisted square antiprism (D₄d symmetry). nih.govfrontiersin.org In dinuclear triple-decker complexes, the coordination environment around the Dy³⁺ ions can be a slightly distorted square-prism (SP) or a square-antiprism (SAP), depending on the twist angle between the ligands. mdpi.com In triangular dysprosium clusters, each eight-coordinate dysprosium center also displays a distorted geometry. kit.edu The magnetic properties of these complexes are highly sensitive to these subtle variations in coordination geometry. frontiersin.org
Solution-Phase Coordination Dynamics and Equilibria of this compound
The coordination chemistry of this compound (DyCl₃) in solution is a dynamic process governed by the nature of the solvent and the intricate balance of thermodynamic factors. The Dy³⁺ ion, a hard Lewis acid, exhibits a strong affinity for hard donor atoms like oxygen and nitrogen, leading to the formation of various complex species in solution. Understanding the speciation, or the distribution of these different chemical species, is crucial for controlling the properties and applications of dysprosium-based materials.
Spectroscopic Probing of Speciation in Aqueous and Organic Solvents
Spectroscopic techniques are powerful tools for elucidating the coordination environment of the Dy³⁺ ion in different solvents. In aqueous solutions, the Dy³⁺ ion exists as a hydrated aqua complex, [Dy(H₂O)ₙ]³⁺. Molecular dynamics (MD) calculations coupled with extended X-ray absorption fine structure (EXAFS) have been employed to study the microscopic behavior of DyCl₃ solutions. nih.gov These studies provide reliable information on the coordination number and bond distances between the dysprosium ion and the surrounding water molecules.
Luminescence spectroscopy offers further insights into the coordination sphere of Dy³⁺. The emission spectra of dysprosium complexes are characterized by transitions from the ⁴F₉/₂ excited state. acs.org A detailed study of dysprosium(III) triflate, a related salt, in water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO) revealed that the Dy³⁺ ion is surrounded by eight or nine oxygen donor atoms from the solvent molecules. acs.org The intrinsic luminescence quantum yield is moderate in deuterated DMSO (~10%) but is significantly reduced in protonated solvents due to quenching by O-H oscillators. acs.org This highlights the sensitivity of the Dy³⁺ luminescence to its immediate coordination environment. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is another valuable technique for studying the speciation of lanthanide ions, including dysprosium, in solution. nih.gov
In organic solvents, the speciation is more varied and depends on the coordinating ability of the solvent molecules. For instance, in dimethyl sulfoxide (DMSO), the Dy³⁺ ion is strongly solvated by the oxygen atoms of the sulfoxide groups. The UV-Vis absorption spectra of dysprosium complexes in DMSO show characteristic sharp f-f transitions. researchgate.net The luminescence spectra of Dy³⁺ complexes with organic ligands in solution can be used to determine the coordination environment and the efficiency of energy transfer from the ligand to the metal ion. researchgate.net
Table 1: Spectroscopic Data for Dy(III) Speciation in Various Solvents
| Solvent | Technique | Key Findings | Reference |
| Water | MD & EXAFS | Determination of reliable Dy-O distances in the aqua ion. | nih.gov |
| Water | Luminescence | Predominantly [Dy(H₂O)ₙ]³⁺ with n=8 or 9; luminescence quenching by O-H vibrations. | acs.org |
| Methanol | Luminescence | Formation of [Dy(MeOH)ₙ]³⁺ complexes; luminescence quenching. | acs.org |
| DMSO | Luminescence | Formation of [Dy(DMSO)ₙ]³⁺ complexes; moderate quantum yield in deuterated DMSO. | acs.org |
| DMSO | UV-Vis | Characteristic f-f transitions observed for Dy(III) complexes. | researchgate.net |
Theoretical Modeling of Complex Formation Thermodynamics
Theoretical modeling, particularly using density functional theory (DFT) and molecular dynamics (MD) simulations, provides a molecular-level understanding of the thermodynamics of complex formation involving Dy³⁺. These computational methods can predict the stability of different coordination geometries and the thermodynamics of ligand exchange reactions.
For lanthanide(III) ions in general, computational studies on their hydration have shown that the preferred hydration number changes across the series. At the SCS-MP2 level of theory, the preferred hydration number is predicted to be 9 for the lighter lanthanides (La³⁺–Sm³⁺) and 8 for the heavier ones (Eu³⁺–Lu³⁺), which is in good agreement with experimental evidence. rsc.org This change is attributed to the lanthanide contraction. Such calculations provide insights into the structure and stability of the [Dy(H₂O)ₙ]³⁺ aqua ion.
DFT calculations have also been successfully applied to study the structure and electronic properties of more complex dysprosium-containing species. For example, in a study of a heterodinuclear dysprosium(III)-iron(III) complex, DFT was used to optimize the geometry and analyze the frontier molecular orbitals (HOMO and LUMO). mdpi.com These calculations are crucial for understanding the bonding and reactivity of dysprosium complexes.
Thermodynamic models can be developed based on these theoretical calculations to predict the conditions necessary for specific reactions, such as the dehydration of this compound hexahydrate. researchgate.net By estimating thermodynamic data like heat capacities, standard entropies, and standard enthalpies for intermediate hydrates, it is possible to determine the required hydrogen chloride pressure to prevent the formation of undesirable oxychlorides during the dehydration process. researchgate.net The binding mean spherical approximation (BIMSA) theory, a statistical mechanical model, has been used to describe the thermodynamic properties of concentrated this compound solutions by considering the formation of 1:1 and 1:2 complexes. nih.gov
Table 2: Theoretical Approaches to Modeling Dy(III) Complexation
| Method | Application | Key Insights | Reference |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure of Dy(III) complexes. | Provides understanding of bonding, stability, and frontier molecular orbitals. | mdpi.comeurjchem.com |
| Molecular Dynamics (MD) | Simulation of Dy(III) in aqueous solution. | Reveals details of the hydration shell structure and dynamics. | nih.govmdpi.com |
| SCS-MP2 | Calculation of lanthanide hydration numbers. | Predicts a preferred hydration number of 8 for Dy(III) in agreement with experiments. | rsc.org |
| Thermodynamic Estimation Models | Prediction of dehydration conditions for DyCl₃·6H₂O. | Determines necessary conditions to avoid hydrolysis and oxychloride formation. | researchgate.net |
| Binding Mean Spherical Approximation (BIMSA) | Modeling thermodynamic properties of concentrated DyCl₃ solutions. | Accounts for the formation of inner-sphere complexes to predict osmotic coefficients. | nih.gov |
Supramolecular Assembly Driven by this compound Interactions
This compound serves as a valuable precursor for the construction of highly ordered, extended structures known as supramolecular assemblies. In these architectures, the Dy³⁺ ion acts as a metallic node, connecting organic ligands to form one-, two-, or three-dimensional networks. The specific geometry and properties of these assemblies are dictated by the coordination preferences of the dysprosium ion and the nature of the organic linkers.
A prominent class of supramolecular structures derived from dysprosium(III) are metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, magnetism, and luminescence. For instance, a two-dimensional dysprosium(III) coordination polymer has been synthesized that exhibits field-induced slow magnetic relaxation, proton conductivity, and luminescence. In this structure, neighboring Dy³⁺ ions are interconnected by organic ligands to form infinite layers, which are further linked by hydrogen bonds.
The synthesis of these supramolecular assemblies often involves the reaction of a dysprosium(III) salt, such as the nitrate or chloride, with a multidentate organic ligand under solvothermal conditions. The choice of solvent can also play a crucial role in determining the final structure. For example, this compound hexahydrate has been used in the synthesis of a dysprosium(III) complex with a hexadentate amine ligand, where the chloride ions complete the coordination sphere of the metal center. mdpi.com
The resulting supramolecular architectures can exhibit complex topologies. The Dy³⁺ ion in these frameworks typically displays a high coordination number, often 8, with geometries such as a twisted square antiprism. The interconnected metal centers can lead to interesting magnetic properties, as the distances and angles between the dysprosium ions influence the magnetic exchange interactions.
Table 3: Examples of Supramolecular Assemblies from Dy(III) Precursors
| Assembly Type | Ligand | Key Structural Feature | Properties |
| 2D Coordination Polymer | 4,6-dioxido-1,3-benzenedicarboxylate | 2D infinite layers of interconnected Dy(III) ions. | Slow magnetic relaxation, proton conductivity, luminescence. |
| Hexadentate Amine Complex | Flexible hexaaza donor | Octacoordinated Dy(III) in an N₆Cl₂ environment. | Demonstrates structural versatility based on ligand flexibility. |
| Dysprosium-based MOF | Pyridine-2,6-dicarboxylic acid | 3D porous framework with tricapped trigonal prism geometry for Dy(III). | Potential for DNA and protein binding studies. |
| Dysprosium(III) cubane (B1203433) MOF | Not specified | Dysprosium(III) cubanes as secondary building units. | Field-induced slow magnetic relaxation. |
Theoretical and Computational Investigations of Dysprosium Iii Chloride
Electronic Structure Calculations of Dysprosium(III) Chloride and its Complexes
The accurate theoretical description of this compound is challenging due to the large number of electrons, the partially filled 4f subshell, and the significant influence of relativistic effects. High-level quantum chemical methods are essential to capture these complexities.
High-level quantum chemical methods have been employed to calculate the molecular and electronic structure of this compound. nih.gov These calculations are crucial for understanding the impact of the partially filled 4f subshell. nih.gov The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for describing the electronic structure of molecules where electron correlation is significant, as is the case with lanthanide compounds. The CASSCF method requires careful selection of the active space, which consists of the electrons and orbitals critical for an accurate description of the electronic states. For lanthanide complexes, this active space typically involves the 4f orbitals.
Coupled-Cluster (CC) theory is another highly accurate ab initio method that provides a robust framework for treating electron correlation. frontiersin.orgaps.org The hierarchy of coupled-cluster methods, such as CCSD (Coupled-Cluster with Singles and Doubles) and CCSD(T) (CCSD with a perturbative treatment of triple excitations), allows for systematic improvement in the accuracy of the calculations. frontiersin.orgarxiv.org While computationally demanding, these methods are considered the "gold standard" in quantum chemistry for their ability to yield highly accurate results for molecular properties. arxiv.org
For this compound and its complexes, these high-level methods are instrumental in elucidating properties such as bond lengths and the influence of the 4f electron configuration on molecular geometry. nih.gov
Due to the high atomic number of dysprosium, relativistic effects play a crucial role in determining its electronic properties. These effects arise from the high velocity of the inner-shell electrons, which approaches a significant fraction of the speed of light. Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling.
The table below summarizes the principal relativistic effects on the atomic orbitals of Dysprosium.
| Orbital Type | Relativistic Effect | Consequence |
| s and p | Contraction | Increased electron density near the nucleus, stabilization of the orbital |
| d and f | Expansion | Decreased electron density near the nucleus, destabilization of the orbital |
This table provides a qualitative summary of the primary relativistic effects on the atomic orbitals of heavy elements like dysprosium.
Spin-orbit coupling (SOC) is a magnetic interaction between the electron's spin and its orbital motion around the nucleus. In heavy elements like dysprosium, SOC is a significant factor that influences the electronic energy levels. ictp.itnih.gov The interaction of the Dy(III) ion with the surrounding chloride ligands in a crystal lattice or in a complex creates a crystal field. This crystal field lifts the degeneracy of the 4f orbitals, a phenomenon known as crystal field splitting. nih.gov
The combination of spin-orbit coupling and crystal field effects determines the detailed electronic structure and magnetic properties of this compound. While the ground electronic state of the DyCl₃ molecule splits due to spin-orbit coupling, the resulting decrease in the total electronic energy is very small, and it does not significantly affect the geometrical parameters of the monomer. nih.gov
In a study of a Dysprosium(III) complex with a tripodal N₇ ligand and an acetate (B1210297) ion, the crystal field effect on the Dy(III) ion (4f⁹, ⁶H₁₅/₂) was analyzed using a spin Hamiltonian. The analysis of the magnetic data allowed for the evaluation of the Stark splittings of the ground state. nih.gov Similarly, Mössbauer studies on dysprosium dihydrides have been used to determine crystal-field parameters. aps.org
Below is a table of crystal-field parameters for a Dy(III) complex, which provides insight into the magnitude of the crystal field splitting.
| Parameter | Value (K) | Description |
| W | 0.83 ± 0.03 | A crystal-field parameter related to the overall strength of the crystal field. |
| x | 0.24 ± 0.02 | A crystal-field parameter related to the ratio of the fourth- and sixth-order crystal-field terms. |
Data from Mössbauer studies of Dysprosium dihydrides, providing an example of determined crystal-field parameters. aps.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules. researchgate.netmdpi.com For this compound in solution, MD simulations can provide a detailed picture of the interactions between the Dy³⁺ and Cl⁻ ions and the solvent molecules. mdpi.com
Molecular dynamics simulations have been conducted to study the microscopic behavior of DyCl₃ in binary solutions, providing insights into the structural organization of ions and solvent molecules. nih.govresearchgate.net These simulations can reveal details about the coordination of water molecules around the dysprosium ion and the formation of ion pairs. X-ray diffraction studies of aqueous solutions of dysprosium chloride have shown that in concentrated solutions, the structure is largely determined by interionic interactions. researchgate.net In contrast, in dilute solutions, the quasi-tetrahedral structure of the solvent plays a more dominant role. researchgate.net
MD simulations, in conjunction with experimental techniques like extended X-ray absorption fine structure (EXAFS), can be used to determine reliable interatomic distances in solution. nih.gov
The following table presents key structural parameters for the hydration of the Dy³⁺ ion in aqueous solution as determined from molecular dynamics simulations.
| Parameter | Value |
| Coordination Number of Dy³⁺ | 8-9 water molecules |
| Dy³⁺-O Distance | Varies with coordination |
This table summarizes typical coordination numbers and distances for the Dy³⁺ ion in aqueous solution, as suggested by simulation studies.
The environment around an ion in solution is not static. The solvent molecules in the first solvation shell are constantly exchanging with molecules from the bulk solvent. nih.gov This process is known as ligand exchange, and its dynamics are crucial for understanding chemical reactivity in solution. fudan.edu.cn
Molecular dynamics simulations can be used to investigate the mechanisms and rates of water exchange around aqueous ions. nih.gov For lanthanide ions like Dy³⁺, simulations have been used to study the dynamics of water exchange. These simulations can track the movement of individual water molecules and determine the residence time of water in the first solvation shell of the ion.
The mechanism of ligand exchange can be associative, dissociative, or interchange. In an associative mechanism, the incoming ligand binds to the metal ion before the outgoing ligand departs, leading to a transient increase in the coordination number. In a dissociative mechanism, the outgoing ligand leaves first, resulting in a transient decrease in the coordination number. An interchange mechanism involves a concerted process where the incoming and outgoing ligands swap places.
Prediction of Magnetic Anisotropy and Relaxation Pathways
The remarkable magnetic properties of Dysprosium(III) complexes, particularly their potential as Single-Molecule Magnets (SMMs), are deeply rooted in the ion's electronic configuration and the ligand field environment. Computational models are indispensable for predicting and rationalizing these properties.
Ab initio (from first principles) calculations are essential for understanding the SMM behavior of dysprosium compounds. These methods solve the quantum mechanical equations governing the system without prior experimental input, providing deep insights into the electronic structure and magnetic anisotropy. The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of these investigations. It accurately treats the complex multi-electron nature of the Dy(III) ion's 4f orbitals. rsc.org
To account for the significant relativistic effects in heavy elements like dysprosium, scalar relativistic effects are typically included first, followed by the treatment of spin-orbit coupling (SOC) using methods like Restricted Active Space State Interaction (RASSI-SO). rsc.org This two-step approach is critical for accurately determining the splitting of the ground 6H15/2 multiplet and the nature of the resulting Kramers doublets.
These calculations allow for the prediction of key SMM parameters, including the effective energy barrier for magnetization reversal (Ueff) and the g-tensor of the ground Kramers doublet. For many dysprosium complexes, the ground state is a well-isolated doublet with projections of the total angular momentum mJ = ±15/2. researchgate.net The g-tensor for this state is highly anisotropic, with a large value along the principal magnetic axis (gz) and near-zero values in the perpendicular plane (gx, gy ≈ 0), which is a prerequisite for SMM behavior. ungur.org Computational studies can predict the orientation of this magnetic axis within the molecule's structure, guiding the design of new SMMs with enhanced properties. researchgate.netuoa.gr
Table 1: Representative Ab Initio Calculation Results for Dy(III) Complexes
| Complex Type | Calculation Method | Predicted Ground State | Key Findings |
|---|---|---|---|
| Low-Symmetry Monometallic Dy(III) | CASSCF/RASSI-SO | mJ = ±15/2 Kramers Doublet | The magnetic anisotropy axis can be reliably predicted; strong correlation between ligand field and axis orientation. researchgate.netuoa.gr |
| Bent Dy(III) Bis(amide) | CASSCF | mJ = ±15/2 Ground State | Bent geometry imposes large magnetic anisotropy, though relaxation may be faster than predicted by anisotropy alone. acs.org |
| Polynuclear Dy(III) Clusters | CASSCF/RASSI-SO | Highly Anisotropic Kramers Doublets | Calculations reveal the orientation of anisotropy axes on each Dy(III) site and the nature of magnetic coupling. ungur.org |
The magnetic properties of Dy(III) chloride are intrinsically linked to its electronic structure. The Dy(III) ion has a 4f9 electron configuration, which, according to Hund's rules, results in a 6H15/2 ground state multiplet. The crucial feature for SMM behavior is the interaction of these 4f electrons with the crystal field (or ligand field) created by the surrounding chloride ions. uoa.gr
The partially filled 4f subshell gives rise to a large magnetic moment and, critically, strong spin-orbit coupling. This coupling links the spin angular momentum to the orbital angular momentum. The crystal field lifts the degeneracy of the 16 sublevels (2J+1) of the 6H15/2 ground state, creating a series of eight Kramers doublets. researchgate.net
Ab initio calculations have demonstrated that the shape of the electron density of the Dy(III) ion, as dictated by the ligand environment, determines the magnetic anisotropy. uoa.gr A ligand field that creates an axial (elongated) electron density distribution stabilizes the mJ = ±15/2 doublet as the ground state, leading to strong magnetic anisotropy. Conversely, an equatorial (oblate) field would stabilize states with low mJ values, quenching the SMM behavior. Therefore, the geometry and electronic nature of the coordinating ligands—in this case, the chloride ions—directly control the magnetic properties by modulating the crystal field and, consequently, the splitting of the f-orbitals. uoa.grnih.gov Computational studies have shown that even for the simple DyCl3 monomer, taking the 4f electrons into account is vital for obtaining accurate geometrical parameters. nih.gov
Vibrational Frequency Analysis and Anharmonicity
Computational methods are also employed to investigate the vibrational properties of this compound. These analyses predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy.
Theoretical studies on lanthanide trihalides, including chlorides, have been performed using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)). nih.govacs.org For a monomeric DyCl3 molecule, calculations have shown it to have a trigonal planar (D3h) equilibrium geometry. nih.gov
A critical aspect of these calculations is the inclusion of anharmonicity. While simpler harmonic approximations assume a parabolic potential energy surface, real molecular vibrations are anharmonic. rsc.org Anharmonic calculations provide more accurate vibrational frequencies and account for phenomena such as overtone and combination bands. For the DyCl3 monomer, an anharmonic analysis of the out-of-plane bending vibration (the ν2 mode) showed a significant deviation from the harmonic value. The harmonic frequency was calculated to be 30.5 cm⁻¹, while the anharmonic value was found to be 39.5 cm⁻¹. nih.gov This highlights the importance of considering anharmonic effects for accurate predictions. Furthermore, anharmonicity causes thermal average bond angles to be smaller than equilibrium angles, while bond lengths become longer. nih.gov
Table 2: Calculated Vibrational Frequencies for Monomeric Lanthanide Chlorides
| Molecule | Vibrational Mode | Symmetry | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| DyCl3 | Out-of-plane bend (ν2) | A2'' | 30.5 | 39.5 | nih.gov |
| LaCl3 | Symmetric stretch (ν1) | A1' | 302 | - | nih.gov |
| LaCl3 | Out-of-plane bend (ν2) | A2'' | 56 | - | nih.gov |
| LaCl3 | Degenerate stretch (ν3) | E' | 286 | - | nih.gov |
| LaCl3 | Degenerate bend (ν4) | E' | 55 | - | nih.gov |
Computational Crystallography and Lattice Dynamics
Beyond single molecules, computational methods can predict the structure and properties of the solid-state, crystalline form of this compound.
Computational crystallography, often using Density Functional Theory (DFT), can determine the most stable crystal structure, lattice parameters, and atomic positions. materialsproject.org For DyCl3, high-throughput DFT calculations have confirmed its bulk structure to be orthorhombic, belonging to the Cmcm space group. materialsproject.org These calculations provide a detailed, atomistic model of the crystal, showing that the Dy³⁺ ion is eight-coordinated to chloride ions, with Dy-Cl bond distances ranging from 2.65 to 2.93 Å. materialsproject.org
Lattice dynamics calculations extend this static picture to describe the collective vibrations of atoms in the crystal, known as phonons. researchgate.net Using methods like the finite displacement method within a DFT framework, it is possible to compute the phonon dispersion curves and the phonon density of states (DOS). mdpi.com The dispersion curves show the relationship between the frequency of a vibration and its wavevector, revealing how vibrational energy propagates through the crystal. The DOS indicates the number of vibrational modes available at each frequency. These calculations are fundamental to understanding thermal properties, such as heat capacity and thermal conductivity, as well as phase stability and electron-phonon interactions within the solid material. researchgate.netmdpi.com
Table 3: Computationally Determined Crystallographic Data for DyCl₃
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmcm (No. 63) |
| Lattice Parameter 'a' | 3.79 Å |
| Lattice Parameter 'b' | 12.22 Å |
| Lattice Parameter 'c' | 8.52 Å |
| Unit Cell Volume | 393.99 ų |
| Calculated Density | 4.53 g/cm³ |
| Band Gap | 3.90 eV |
Advanced Spectroscopic and Analytical Characterization of Dysprosium Iii Chloride Systems
Vibrational Spectroscopy
Vibrational spectroscopy provides invaluable insights into the molecular structure and bonding within Dysprosium(III) chloride systems. By probing the vibrational modes of the molecule and its associated ligands, detailed information about coordination environments and structural motifs can be elucidated.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the coordination of ligands to the Dysprosium(III) ion. By analyzing the vibrational frequencies of functional groups in the ligands, it is possible to determine how they interact with the metal center.
In studies of Dysprosium(III) coordination polymers, FTIR is instrumental in confirming the coordination of organic ligands. For instance, in a complex with a ligand containing carboxyl and phenolic hydroxyl groups, shifts in the characteristic symmetric and asymmetric stretching frequencies of the carboxyl groups upon complexation with Dy(III) indicate their involvement in bonding. nih.govfrontiersin.org Furthermore, the presence of coordinated water molecules can be identified by a broad absorption band in the 3300–3700 cm⁻¹ region, which is enhanced compared to the free ligand. nih.govfrontiersin.org A broad band around 3415 cm⁻¹ is also indicative of the presence of a water molecule. mdpi.com
The coordination of other solvent molecules, such as dimethylformamide (DMF), can also be confirmed. A stretching frequency around 1635 cm⁻¹ is characteristic of the C=O bond in a coordinated DMF molecule. mdpi.com In systems involving cyanide ligands, the stretching frequency of terminal cyano groups appears around 2096 cm⁻¹, while bridging cyanide ligands typically show a shift to higher frequencies. mdpi.com
Table 1: Characteristic FTIR Frequencies for Ligand Coordination in Dysprosium(III) Complexes
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Indication |
|---|---|---|---|
| Coordinated H₂O | -OH stretching | 3300–3700 | Presence of coordinated water molecules |
| Carboxyl group | Symmetric & Asymmetric stretching | Shift upon coordination | Coordination of carboxylate to Dy(III) |
| Coordinated DMF | C=O stretching | ~1635 | Coordination of DMF molecule |
| Terminal CN⁻ | C≡N stretching | ~2096 | Presence of terminal cyanide ligands |
These studies have revealed that the predominant species are distorted octahedral DyCl₆³⁻ complexes. iaea.org At higher concentrations of DyCl₃ (≥ 31 mol%), the formation of corner- or edge-sharing species of these distorted octahedra is observed. iaea.org The analysis of Raman spectra is crucial for understanding the coordination chemistry and structure of lanthanide ions in molten salt systems, which is relevant for pyrochemical reprocessing of nuclear fuels and other high-temperature applications. The parameters obtained from Raman spectral analysis that are useful for assigning vibrational modes and characterizing molecular structures include the wavenumber position, bandwidth, and band intensity. s-a-s.org
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within the Dysprosium(III) ion and its complexes, providing fundamental information about its electronic structure, energy levels, and photophysical properties.
UV-Visible and Near-Infrared (NIR) absorption spectroscopy are used to map the electronic energy levels of the Dy(III) ion. The absorption of light in these regions corresponds to the promotion of an electron from a lower to a higher energy level. ionicviper.org For lanthanide ions, these absorptions are due to intraconfigurational 4f-4f transitions. umons.ac.be These transitions are characteristically sharp and weak because they are Laporte-forbidden. umons.ac.be
The absorption spectra of Dy(III) complexes show characteristic f-f electronic transition bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net For example, absorption bands around 325, 351, 365, 388, 426, and 452 nm are assigned to transitions to the ⁶P₃/₂, ⁶P₇/₂, ⁶P₅/₂, ⁴I₁₃/₂, ⁴G₁₁/₂, and ⁴I₁₅/₂ excited states, respectively. researchgate.net In some complexes, these weak f-f transitions can be obscured by strong π–π* transitions from the ligands. mdpi.com The absorption of UV-Vis radiation in organic molecules generally involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Table 2: Selected Electronic Transitions of Dy(III) Observed in Absorption Spectroscopy
| Transition from ⁶H₁₅/₂ to | Approximate Wavelength (nm) |
|---|---|
| ⁶P₃/₂ | 325 |
| ⁶P₇/₂ | 351 |
| ⁶P₅/₂ | 365 |
| ⁴I₁₃/₂ | 388 |
| ⁴G₁₁/₂ | 426 |
Time-resolved luminescence spectroscopy is a powerful technique to study the excited-state dynamics of Dy(III) complexes. researchgate.net Dysprosium(III) is known for its characteristic luminescence, which primarily originates from the ⁴F₉/₂ excited state. researchgate.netacs.org The emission spectrum typically shows two dominant bands in the visible region: a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a hypersensitive yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). mdpi.comresearchgate.net The relative intensity of these bands is highly sensitive to the coordination environment of the Dy(III) ion. umons.ac.beresearchgate.net
The luminescence lifetime (τ) of the ⁴F₉/₂ excited state is a key photophysical parameter that provides information about the efficiency of radiative and non-radiative decay processes. In complexes with pyrazole-5-carboxylic acids, the lifetime of the ⁴F₉/₂ emission of the Dy³⁺ ion ranges from <3 to 6 µs. researchgate.net In contrast, the luminescence lifetime in systems with the ionic liquid bmpyr Tf₂N can be remarkably long, reflecting weak vibrational quenching. acs.org The intrinsic luminescence quantum yield of Dy(III) has been found to be moderate, around 10% in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org
Studies have shown that while the primary emitting state is ⁴F₉/₂, thermal population of, and subsequent luminescence from, the ⁴I₁₅/₂ state can also be observed. researchgate.netacs.org
The luminescence intensity of Dy(III) can be significantly affected by various quenching mechanisms. One of the most common is concentration quenching, where an increase in the concentration of Dy(III) ions leads to a decrease in luminescence intensity. doi.org This occurs because the shorter distance between the ions increases the probability of non-radiative energy transfer. doi.org The critical energy transfer distance for Dy³⁺ has been calculated to be 10.79 Å, suggesting that multipolar interactions are responsible for concentration quenching. doi.org
Vibrational quenching is another significant mechanism, where the excited state energy of the Dy(III) ion is non-radiatively transferred to high-frequency vibrations in the surrounding ligands or solvent molecules. acs.org O-H and C-H oscillators are particularly efficient quenchers of the ⁴F₉/₂ state, leading to a significant reduction in luminescence quantum yield in protonated solvents like water and methanol (B129727) compared to deuterated solvents. acs.org The presence of water molecules coordinated to the lanthanide ion is a well-known cause of luminescence quenching. acs.org Additionally, in some systems, luminescence quenching can occur through ligand exchange, where the emissive complex is transformed into a "dark" non-emissive species. nih.gov
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques are powerful tools for the non-destructive analysis of materials, offering insights into their elemental and electronic structure.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgazooptics.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. azooptics.com
In the context of dysprosium compounds, XPS is utilized to identify the presence of dysprosium and its oxidation state. The primary XPS region for dysprosium is the Dy 4d orbital. thermofisher.com For instance, in the analysis of Dysprosium oxide (Dy2O3), high-resolution XPS spectra have shown two peaks at binding energies of 152.8 eV and 156.7 eV, which are attributed to the Dy 4d5/2 and Dy 4d3/2 spin-orbit components, respectively. researchgate.net Another study on a dysprosium-manganese oxide composite identified the Dy 4d peak at 157.1 eV as characteristic of Dy2O3. researchgate.net The precise binding energies can be influenced by the chemical environment of the dysprosium atom, providing valuable information about its coordination and bonding.
Table 1: Representative XPS Binding Energies for Dysprosium Compounds
| Compound | Core Level | Binding Energy (eV) |
| Dysprosium Oxide (Dy2O3) | Dy 4d5/2 | 152.8 researchgate.net |
| Dysprosium Oxide (Dy2O3) | Dy 4d3/2 | 156.7 researchgate.net |
| Dysprosium-Manganese Oxide | Dy 4d | 157.1 researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local geometric structure around a specific atom in a material. wikipedia.orgaps.org It is an element-specific method that can be applied to crystalline and amorphous materials, as well as liquids and gases. mpg.dediamond.ac.uk The EXAFS phenomenon arises from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. wikipedia.orgmpg.de This interference pattern, observed as oscillations in the X-ray absorption coefficient above an absorption edge, contains information about the number, type, and distance of the neighboring atoms. wikipedia.orgaps.org
For this compound systems, EXAFS can provide precise details about the coordination of the Dy(III) ion. This includes the number of chloride ions in the first coordination shell, the Dy-Cl bond distances, and the degree of structural disorder. This information is critical for understanding the solution chemistry of dysprosium chloride and for characterizing the structure of solid-state dysprosium-containing materials.
Advanced Analytical Techniques for Dysprosium(III) Determination
Accurate quantification of dysprosium is essential for various applications, from geological prospecting to quality control in advanced materials. Several advanced analytical techniques are employed for the determination of Dysprosium(III) ions.
Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are valuable for studying the redox behavior of Dysprosium(III) ions and for their quantification. nih.gov Research has shown that the electrochemical reduction of Dy(III) to dysprosium metal (Dy(0)) on an inert tungsten electrode in a molten LiCl-KCl eutectic occurs in a single, three-electron transfer step. nih.govrsc.org The process is typically diffusion-controlled and reversible at slow polarization rates, but can become quasi-reversible as the rate increases. mdpi.comresearchgate.net
These techniques can be used to determine the concentration of Dy(III) in a sample. For instance, a highly selective Dy(III) membrane sensor based on a thiourea (B124793) derivative has been developed for the potentiometric determination of dysprosium ions. This sensor exhibited a Nernstian response over a wide concentration range (1.0 × 10⁻⁷ to 5.0 × 10⁻¹ mol L⁻¹) with a low detection limit of 3.9 × 10⁻⁸ mol L⁻¹. electrochemsci.org
Table 2: Electrochemical Parameters for Dysprosium(III) Reduction
| Technique | Electrode | Medium | Key Finding |
| Cyclic Voltammetry | Tungsten | LiCl-KCl eutectic | Single-step, three-electron reduction of Dy(III) to Dy(0) nih.govrsc.org |
| Square Wave Voltammetry | Tungsten | KCl-NaCl-CsCl eutectic | Verifies single-stage electroreduction of Dy(III) mdpi.com |
| Potentiometry | Dy(III) membrane sensor | Aqueous solution | Wide linear range and low detection limit for Dy(III) electrochemsci.org |
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Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful and widely used techniques for the determination of trace and ultra-trace amounts of elements. spectroscopyonline.comyoutube.com Both methods utilize an inductively coupled plasma to excite and ionize atoms in a sample. uni-saarland.de In ICP-OES, the concentration of an element is determined by measuring the intensity of the light emitted at a characteristic wavelength as the excited atoms and ions return to a lower energy state. uni-saarland.dethermofisher.com ICP-MS, on the other hand, separates and measures the ions based on their mass-to-charge ratio using a mass spectrometer, offering significantly lower detection limits, often in the parts-per-trillion (ppt) range. uni-saarland.dethermofisher.comdrawellanalytical.com
These techniques are routinely used for the accurate determination of dysprosium in a wide variety of samples. For example, ICP-Atomic Emission Spectrometry (a variant of ICP-OES) has been used to monitor the concentration of Dy(III) ions in molten salt electrolytes during extraction processes, achieving a maximum extraction efficiency of 99.2%. nih.govrsc.org The choice between ICP-OES and ICP-MS often depends on the required detection limits and the sample matrix. thermofisher.com While ICP-MS offers higher sensitivity, ICP-OES is more tolerant of high total dissolved solids. spectroscopyonline.comthermofisher.com The spectral interference of an electron-rich element like dysprosium on other analytes is a factor that needs to be carefully considered and corrected for in ICP-OES analysis. at-spectrosc.com
Spectrophotometry is a widely used analytical technique based on the absorption of light by a colored compound in solution. For the determination of Dysprosium(III), which itself has weak absorption in the UV-visible region, the method relies on the formation of intensely colored complexes with specific chromogenic reagents. tsijournals.comniscpr.res.in
Several studies have reported the use of various ligands for the spectrophotometric determination of dysprosium. For example, a simple and sensitive method has been developed using pyrogallol (B1678534) red in the presence of cetylpyridinium (B1207926) bromide, which forms a ternary complex with Dy(III). tsijournals.com Another study utilized 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) as a chromogenic reagent in a micellar medium, forming a red-colored complex with Dy(III) in the pH range of 8.5–9.5. niscpr.res.in The absorption spectra of these complexes show a significant shift in the maximum absorbance wavelength compared to the free ligand, allowing for selective quantification. tsijournals.comniscpr.res.in The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the dysprosium complex, and thus to the concentration of Dysprosium(III) in the original sample. Research on phenalenyl-based dysprosium complexes has also contributed to understanding their absorption properties, with characteristic absorption bands observed between 300 and 475 nm. researchgate.net
Table 3: Spectrophotometric Methods for Dysprosium(III) Determination
| Reagent | Medium | Wavelength of Maximum Absorbance (λmax) |
| Pyrogallol Red / Cetylpyridinium Bromide | Aqueous | 584 nm tsijournals.com |
| 1-(2-pyridylazo)-2-naphthol (PAN) | Micellar (Triton X-100, CTAB, SDS) | 538 - 546 nm niscpr.res.in |
| 9-hydroxy-1H-phenalen-1-one (HPLN) | DMSO | 300 - 475 nm researchgate.net |
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Advanced Materials Science Applications of Dysprosium Iii Chloride
Development of Advanced Magnetic Materials
The intrinsic magnetic properties of the dysprosium ion, such as its large magnetic moment and strong magnetic anisotropy, are pivotal in the fabrication of high-performance magnetic materials. researchgate.netresearchgate.net Dysprosium(III) chloride is a key starting material for introducing dysprosium into these materials, thereby enhancing their magnetic characteristics.
Precursors for Single-Molecule Magnets (SMMs) and Molecular Spintronics
This compound is extensively utilized in the synthesis of single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. researchgate.netresearchgate.net These molecular-scale magnets have potential applications in high-density data storage, quantum computing, and molecular spintronics. researchgate.net The dysprosium(III) ion, with its large magnetic anisotropy, is a leading candidate for creating SMMs with high energy barriers to magnetization reversal (Ueff) and high blocking temperatures (TB). researchgate.netrsc.org
Researchers have successfully synthesized a variety of dysprosium-based SMMs using DyCl₃ as a precursor. For instance, the reaction of DyCl₃ with organic ligands can yield mononuclear, dinuclear, and polynuclear dysprosium complexes that exhibit SMM behavior. nih.govmdpi.com The specific ligand environment around the Dy³⁺ ion plays a crucial role in determining the magnetic anisotropy and, consequently, the SMM properties of the resulting complex. nih.govrsc.org Recent research has focused on designing ligands that create a specific coordination geometry around the dysprosium ion to maximize the magnetic anisotropy. researchgate.net
| Complex | Effective Energy Barrier (Ueff) (cm-1) | Blocking Temperature (TB) (K) | Reference |
|---|---|---|---|
| [Dy(OAd)2(18-crown-6)]I3 | 1687 | Not Reported | researchgate.net |
| [Dy(Cpttt)2] | ~1237 | ~80 | thebrighterside.news |
| 1-Dy | 1843 | 100 | thebrighterside.news |
| [Dy(CpiPr4Me)2][B(C6F5)4] | 1468 | 62 (for 100s) | rsc.org |
The exploration of dysprosium-based SMMs is a vibrant area of research with the potential to revolutionize data storage and quantum information processing. researchgate.net The ability to control the magnetic properties of individual molecules opens up new avenues for the development of next-generation spintronic devices. researchgate.netnih.gov
Fabrication of High-Performance Permanent Magnets and Data Storage Media
This compound plays a crucial, albeit indirect, role in the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets. arnoldmagnetics.com While not a primary component of the magnet itself, dysprosium is added in small amounts to enhance the coercivity of NdFeB magnets, which is their resistance to demagnetization. arnoldmagnetics.comenergy.gov This is particularly important for applications where the magnets are exposed to high temperatures, such as in electric vehicle motors and wind turbine generators. arnoldmagnetics.com
The addition of dysprosium, often introduced through a process involving dysprosium-containing compounds derived from DyCl₃, increases the magnetocrystalline anisotropy of the Nd₂Fe₁₄B phase, thereby improving its thermal stability. mdpi.comarnoldmagnetics.com Dysprosium can be selectively applied to the surface of NdFeB magnet grains, a technique that optimizes the use of this critical and costly element. ameslab.gov
Given its high susceptibility to magnetization, dysprosium and its compounds, for which DyCl₃ is a common precursor, also find applications in various data storage technologies, including hard disks. samaterials.com
Exploration in Magnetic Refrigeration Technologies
Magnetic refrigeration is an emerging, energy-efficient, and environmentally friendly cooling technology based on the magnetocaloric effect (MCE). nih.govnih.govwikipedia.org The MCE is the temperature change of a material upon the application or removal of a magnetic field. sigmaaldrich.com Materials with a large MCE are essential for the development of practical magnetic refrigerators.
Intermetallic alloys containing dysprosium exhibit fascinating magnetic properties that are useful for green refrigeration technology. nih.govnih.gov The unfilled 4f electron shell of dysprosium ions contributes to these properties. nih.gov While gadolinium (Gd) is the benchmark material for near-room-temperature magnetic refrigeration, dysprosium and its alloys are being investigated for their magnetocaloric properties at various temperature ranges. sigmaaldrich.com Dysprosium itself orders antiferromagnetically, but in magnetic fields exceeding ~2T, it behaves as a ferromagnet, exhibiting a magnetocaloric effect near its Néel temperature. sigmaaldrich.com this compound can serve as a precursor for the synthesis of these dysprosium-containing magnetocaloric materials.
Luminescent and Optoelectronic Materials Research
The unique electronic structure of the dysprosium(III) ion also gives rise to characteristic luminescent properties, which are exploited in various lighting and display technologies. This compound is a common source of dysprosium for these applications.
Role in Phosphor Production for Display and Lighting Technologies
This compound is used in the manufacturing of phosphors, which are substances that exhibit luminescence. samaterials.com These phosphors are integral components in a range of applications, including display screens and energy-efficient lighting. samaterials.comwikipedia.org
Dysprosium-doped phosphors are known for their characteristic yellow emission. samaterials.com In white light-emitting diodes (LEDs), a blue LED is often combined with a yellow-emitting phosphor to produce white light. wikipedia.org Dysprosium-activated phosphors can be used in this context. For example, strontium aluminate doped with europium and dysprosium (SrAl₂O₄:Eu²⁺, Dy³⁺) is a well-known long-persistence phosphor that emits green light. wikipedia.org Recent research has also explored dysprosium-activated strontium aluminate (Sr₃Al₂O₆:Dy³⁺) nanophosphors for display device applications. researchgate.net The conversion of magnet scrap into chlorides containing dysprosium is also being explored for the extraction of terbium from lighting waste. stocktitan.net
Dopant in Optical Fibers and Solid-State Lasers
Dysprosium(III) ions, introduced into various host materials using precursors like DyCl₃, are utilized in the fabrication of specialty optical fibers and solid-state lasers. samaterials.comdtic.mil The energy level structure of Dy³⁺ allows for electronic transitions that can lead to light amplification and laser emission at specific wavelengths.
Dysprosium-doped optical fibers are being investigated for their potential use as saturable absorbers in mid-infrared pulsed all-fiber lasers. optica.org The Dy³⁺ ion has an optical absorption transition around 2.8 µm, making it a promising candidate for this application. optica.org Furthermore, studies have been conducted on the spectral and luminescent properties of Dy³⁺-doped quartz glasses produced by sintering nanoporous glass matrices for active visible-range optical fibers. quantum-electronics.ru
Semi-Organic Hybrid Materials for Optoelectronic Applications
This compound is a key starting material in the solvothermal synthesis of semi-organic hybrid materials, particularly Dysprosium-based Metal-Organic Frameworks (Dy-MOFs). These materials are constructed from dysprosium ions, which act as nodes, connected by organic molecules that serve as linkers, creating porous and crystalline structures. The inherent luminescent properties of the Dy³⁺ ion, combined with the tunable nature of the organic linkers, make Dy-MOFs highly promising for optoelectronic applications.
Research has demonstrated that Dy-MOFs exhibit strong photoluminescence at room temperature. nih.gov The specific emission characteristics can be modulated by altering the solvent molecules within the framework's structure, suggesting their potential use in chemical sensors that detect solvents through changes in their luminescent signals. nih.gov The strong fluorescence of dysprosium ions within these frameworks makes them ideal for applications such as light-emitting devices and optical imaging. nanorh.com
Two notable examples of Dy-MOFs synthesized from this compound utilize 5-aminoisophthalic acid as the organic ligand. The synthesis process involves solvothermal reactions of DyCl₃·6H₂O, resulting in frameworks with distinct properties based on the solvents used. These materials display intense photo-luminescence, paving the way for a new generation of sensitive chemical sensors. nih.gov
| Compound/Material | Synthesis Method | Key Optoelectronic Property | Potential Application |
| Dy-MOF (Ligand: 5-aminoisophthalic acid) | Solvothermal reaction with DyCl₃·6H₂O | Intense photoluminescence | Chemical sensors, Light-emitting devices |
| Dy-MOF (Ligand: pyridine-2,6-dicarboxylic acid) | Solvothermal synthesis | Interacts with DNA and BSA, affecting spectral properties | Biosensors, Optical probes |
These findings underscore the role of this compound as a versatile precursor for creating functional hybrid materials with tailored optical properties for advanced optoelectronic systems.
Energy-Related Materials Development
This compound is instrumental in the development of materials crucial for the energy sector, ranging from batteries and fuel cells to nuclear energy control.
Components for Batteries and Fuel Cells
This compound is being explored as a precursor for components in next-generation energy storage systems, particularly all-solid-state batteries. The development of halide-based solid-state electrolytes (SSEs) is a promising area of research, and metal chlorides are key ingredients. rsc.org These chloride-based SSEs are attractive due to their high ionic conductivity, good deformability, and excellent stability with high-voltage cathodes. researchgate.net
Research into halide SSEs has included lanthanide elements, which suggests the potential for using this compound to synthesize novel dysprosium-containing chloride electrolytes. rsc.org Furthermore, metal chlorides are being investigated as potential cathode materials themselves. The direct use of chlorides as cathodes could lower production costs by eliminating the high-temperature calcination process required for conventional oxide cathodes. nih.gov While direct synthesis routes from this compound are still under development, its properties align with the requirements for creating advanced, high-energy-density battery materials.
Use in Neutron Capture Applications for Nuclear Energy Control
Dysprosium possesses an exceptionally high thermal neutron absorption cross-section, making it a valuable material for controlling fission processes in nuclear reactors. This compound serves as a versatile precursor for the production of dysprosium-containing materials used in nuclear control rods. nih.govnanorh.com These control rods regulate the rate of fission by absorbing excess neutrons, ensuring the safe and efficient operation of the reactor. Dysprosium is often alloyed with other metals to create materials that are stable under the harsh conditions inside a nuclear reactor. The solubility of this compound makes it a suitable starting point for various synthesis methods to produce these specialized alloys and ceramic compounds. nanorh.com
Electrocatalytic Applications (e.g., Oxygen Reduction Reaction)
Materials derived from this compound have shown significant promise in electrocatalysis, particularly for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. Researchers have developed rare-earth dysprosium (Dy)-doped cupric oxide nanoparticles that act as efficient electrocatalysts. researchgate.net The incorporation of dysprosium into the catalyst's structure enhances its activity.
In one study, a 3% Dy-doped CuO electrocatalyst demonstrated excellent OER performance in an aqueous potassium hydroxide (B78521) electrolyte. researchgate.net This highlights the potential of using this compound as a precursor to create advanced electrocatalysts. Additionally, a novel organic-hybrid dysprosium selenidoantimonate, synthesized via a solvothermal reaction involving DyCl₃, has been identified as a potential electrocatalyst, further expanding the scope of dysprosium-based materials in energy conversion applications. researchgate.net
| Application Area | Dysprosium-Containing Material | Precursor Compound | Key Finding/Property |
| Solid-State Batteries | Dysprosium-based Chloride Solid Electrolytes (potential) | This compound | Potential for high ionic conductivity and stability. |
| Nuclear Energy | Dysprosium alloys and ceramics | This compound | High neutron absorption cross-section for reactor control. nih.govnanorh.com |
| Electrocatalysis (OER) | Dy-doped CuO nanoparticles | This compound | Enhanced electrocatalytic activity for oxygen evolution. researchgate.net |
Nanostructure Fabrication and Properties
The use of this compound as a precursor is fundamental to the synthesis of various dysprosium-containing nanostructures with unique properties and applications.
Synthesis of Dysprosium-Containing Nanoparticles and Nanocomposites
This compound, particularly in its hexahydrate form (DyCl₃·6H₂O), is a widely used starting material for the fabrication of dysprosium-containing nanoparticles and nanocomposites through solution-based methods. nanorh.com Its solubility in polar solvents facilitates its use in hydrothermal and solvothermal synthesis techniques. nanorh.com
One notable application is the synthesis of dysprosium fluoride (B91410) (DyF₃) nanoparticles. A chloride-based synthesis route utilizes this compound hexahydrate to produce these nanoparticles, which have relevance in various nanotechnology applications due to their optical and magnetic properties. escholarship.org
Furthermore, as mentioned in the context of optoelectronics, this compound is a precursor for Dysprosium-based Metal-Organic Frameworks (Dy-MOFs). The solvothermal reaction of DyCl₃·6H₂O with organic ligands like 5-aminoisophthalic acid leads to the formation of these crystalline nanocomposites. nih.gov The properties of the resulting Dy-MOFs, such as their porosity and luminescence, are highly dependent on the synthesis conditions and the choice of organic linkers. nih.govnanorh.com
Functionalization and Application in Nanotechnology
This compound (DyCl₃) serves as a critical precursor and doping agent in the field of nanotechnology, enabling the synthesis and functionalization of a variety of nanomaterials with tailored magnetic and optical properties. Its utility stems from its role as a source of dysprosium ions (Dy³⁺), which possess unique electronic and magnetic characteristics. In nanotechnology, DyCl₃ is primarily used in two ways: as a starting material for the creation of dysprosium-containing nanoparticles and as a doping agent to modify the properties of other host nanomaterials. acs.orgtandfonline.com
Precursor for Dysprosium-Based Nanoparticles
This compound is a key starting material for the synthesis of various dysprosium-based nanoparticles, such as dysprosium fluoride (DyF₃) and dysprosium iron oxide (DyFeO₃). researchgate.net The aqueous solubility of its hydrated form, this compound hexahydrate (DyCl₃·6H₂O), makes it particularly suitable for solution-based synthesis methods like hydrothermal and co-precipitation routes. researchgate.netwikipedia.org
Research has demonstrated the synthesis of dysprosium fluoride (DyF₃) nanoparticles via a chloride-based hydrothermal route using DyCl₃·6H₂O as the precursor. researchgate.net This method has successfully produced some of the smallest reported DyF₃ nanoparticles, with sizes ranging from 3 to 7 nm. researchgate.net Similarly, dysprosium iron oxide nanoparticles with sizes between 7 and 10 nm have been synthesized using a co-precipitation method, which also involves a dysprosium salt precursor. researchgate.net These nanoparticles often exhibit superparamagnetic properties, making them suitable for various biomedical and data storage applications. researchgate.net
| Nanoparticle | Synthesis Method | Precursor | Resulting Particle Size | Key Properties | Reference |
|---|---|---|---|---|---|
| Dysprosium Fluoride (DyF₃) | Chloride-based hydrothermal route | This compound hexahydrate | 3 - 7 nm | Ferromagnetic ordering temperature shifts with particle size. researchgate.net | researchgate.net |
| Dysprosium Iron Oxide (DyFeO₃) | Co-precipitation | Dysprosium(III) salt | 7 - 10 nm | Superparamagnetic properties in low magnetic fields. researchgate.net | researchgate.net |
Doping Agent for Functional Nanomaterials
Dysprosium ions sourced from this compound are widely used as dopants to functionalize host nanoparticles, thereby enhancing their intrinsic properties for specific applications. Doping involves introducing Dy³⁺ ions into the crystal lattice of another material, such as zinc oxide (ZnO) or cobalt sulfide. tandfonline.comnih.gov This process can significantly alter the optical, magnetic, and catalytic characteristics of the host nanomaterial. tandfonline.com
In the realm of photocatalysis, dysprosium-doped zinc oxide (Dy-ZnO) nanoparticles have shown enhanced efficiency in the decolorization of textile dyes under visible light. tandfonline.com Studies indicate that doping with dysprosium can improve the light absorption capacity of ZnO nanoparticles. tandfonline.com For instance, the decoloration efficiency for the dye novacron brown reached 90% for ZnO nanoparticles doped with 5% dysprosium. tandfonline.com
The unique paramagnetic properties of the dysprosium ion are exploited in biomedical applications. nih.govcymitquimica.com Nanoparticles doped with dysprosium can serve as effective contrast agents in magnetic resonance imaging (MRI). mdpi.comnih.gov Ultrasmall dysprosium oxide nanoparticles and dysprosium hydroxide nanorods have been investigated as T₂ MRI contrast agents, which work by shortening the transverse relaxation time of water protons, leading to clear negative contrast enhancement in images. nih.gov Furthermore, dysprosium-doped carbon quantum dots and cobalt sulfide nanoparticles have been developed as nanocarriers for anticancer drugs. nih.govias.ac.in These nanocarriers can offer sustained drug release and improved efficacy. nih.gov For example, a 5-fluorouracil-loaded, dysprosium-doped cobalt sulfide nanocarrier demonstrated a significant cytotoxic effect on MCF-7 breast cancer cells. nih.gov
| Host Nanomaterial | Dopant Source | Application | Detailed Findings | Reference |
|---|---|---|---|---|
| Zinc Oxide (ZnO) | Dysprosium(III) salt | Photocatalysis | 5% Dy-doped ZnO NPs achieved 90% decoloration efficiency of novacron brown dye. tandfonline.com | tandfonline.com |
| Dysprosium Oxide (Dy₂O₃) | Dysprosium precursor | T₂ MRI Contrast Agent | d-glucuronic acid coated ultrasmall nanoparticles (3.2 nm avg. diameter) showed clear negative contrast enhancement in vivo. nih.gov | nih.gov |
| Cobalt Sulfide | Dysprosium precursor | Anticancer Drug Carrier | The IC₅₀ value for a 5-fluorouracil-loaded, Dy-doped nanocarrier was 9.7 ± 0.3 μg mL⁻¹ on MCF-7 cells. nih.gov | nih.gov |
| Carbon Quantum Dots (CQDs) | Dysprosium precursor | Anticancer Drug Carrier | Showed high camptothecin encapsulation efficiency of 91.03% and significant anticancer activity on MCF-7 cells. ias.ac.in | ias.ac.in |
Catalytic Applications of Dysprosium Iii Chloride in Organic Synthesis
Lewis Acid Catalysis by Dysprosium(III) Chloride
As a moderately strong Lewis acid, this compound is classified as "hard" according to the Hard and Soft Acids and Bases (HSAB) concept. wikipedia.org This characteristic enables it to effectively coordinate with "hard" Lewis bases, such as the oxygen atoms in carbonyl groups, ethers, and alcohols. This coordination activates the substrate towards nucleophilic attack, facilitating a range of chemical reactions. researchgate.net
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to aromatic rings. wikipedia.org The reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst is typically required to generate a carbocation or a highly polarized electrophile. nih.govlibretexts.orgyoutube.com In this context, this compound can serve as the catalyst.
The mechanism begins with the interaction of the Lewis acidic Dy³⁺ center with an alkyl halide. This coordination polarizes the carbon-halogen bond, facilitating its cleavage to generate a carbocation and a [DyCl₄]⁻ complex. The highly reactive carbocation then acts as the electrophile, which is attacked by the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Finally, a weak base, such as the [DyCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the DyCl₃ catalyst. youtube.com
Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to synthesize six-membered rings. scholaris.ca The rate of this reaction is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com Lewis acids like this compound can catalyze the Diels-Alder reaction by coordinating to the dienophile, particularly if it contains a carbonyl group.
This coordination withdraws electron density from the dienophile, lowering the energy of its LUMO. mdpi.com This reduction in the HOMO-LUMO energy gap accelerates the reaction. The reaction proceeds through a concerted mechanism, where the bonds between the diene and dienophile are formed simultaneously in a single transition state, leading to the formation of a cyclohexene (B86901) derivative. scholaris.camasterorganicchemistry.com While specific studies on DyCl₃ are limited, the related compound Dysprosium(III) triflate has been shown to be an effective catalyst for hetero-Diels-Alder reactions. scholaris.ca
The development of enantioselective catalytic systems is crucial for the synthesis of chiral molecules. While specific examples detailing the use of simple this compound in enantioselective catalysis are not extensively documented, the potential is implied by the broader application of lanthanide salts in asymmetric synthesis. researchgate.net Chiral ligands can be coordinated to the dysprosium(III) metal center, creating a chiral Lewis acid catalyst. This chiral environment directs the approach of the reactants, favoring the formation of one enantiomer over the other.
For instance, chiral Ytterbium(III)-BINOL complexes have been shown to effectively catalyze enantioselective Diels-Alder reactions. mdpi.com Given the chemical similarities among lanthanides, it is plausible that analogous chiral dysprosium complexes could be developed for similar enantioselective transformations. Dysprosium(III) triflate, for example, has been utilized in diastereoselective aza-Piancatelli rearrangements to produce complex nitrogen-containing cyclic structures, highlighting the stereochemical control achievable with dysprosium catalysts. escholarship.org
Heterogeneous Catalysis with Dysprosium-Containing Frameworks
To overcome challenges associated with homogeneous catalysts, such as separation and reuse, Dysprosium(III) ions have been incorporated into solid supports, most notably metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands, offering high surface areas and tunable active sites. acs.org
Dysprosium-based Metal-Organic Frameworks (Dy-MOFs) have been synthesized and utilized as robust heterogeneous Lewis acid catalysts. In these frameworks, the dysprosium(III) centers can act as accessible Lewis acid sites. acs.org The porous structure of the MOF allows reactants to diffuse to these active sites while the solid nature of the catalyst facilitates easy recovery and recycling after the reaction.
These Dy-MOFs have been successfully employed in various catalytic applications, including the cycloaddition of CO₂ with epoxides and Knoevenagel condensation reactions, demonstrating their versatility as heterogeneous Lewis acid catalysts. acs.org
Dy-MOFs have shown significant promise as catalysts for the selective oxidation of sulfides to sulfoxides. This transformation is important in organic synthesis and in the removal of sulfur-containing compounds from fuels (oxidative desulfurization). fraunhofer.de
The proposed mechanism for sulfoxidation catalyzed by Dy-MOFs involves the Dy(III) centers acting as the active metal sites. These Lewis acidic sites interact with an oxidant, such as hydrogen peroxide, leading to the formation of a reactive metal-peroxo species. This active oxygen species then performs a nucleophilic attack on the electron-rich sulfur atom of the sulfide, transferring an oxygen atom to form the corresponding sulfoxide (B87167). The Dy-MOF framework typically remains intact throughout the reaction, allowing for its reuse.
| Substrate | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) |
|---|---|---|---|---|---|
| Thioanisole | H₂O₂ | Acetonitrile | 5 | 98 | >99 |
| Methyl phenyl sulfide | H₂O₂ | Acetonitrile | 6 | 95 | >99 |
| Diphenyl sulfide | H₂O₂ | Acetonitrile | 8 | 90 | >99 |
Catalyst Design and Immobilization Strategies
The primary strategy for the immobilization of dysprosium catalysts involves their incorporation into metal-organic frameworks. The synthesis of Dy-MOFs is a direct method of heterogenizing the catalytically active Dy(III) species. The choice of organic linker and synthesis conditions (e.g., hydrothermal or solvothermal methods) allows for the tuning of the MOF's properties, such as pore size, surface area, and chemical stability, thereby influencing its catalytic performance. nih.gov
Another potential strategy, common for other Lewis acids, is the grafting of dysprosium complexes onto solid supports like silica (B1680970), alumina, or polymers. This approach involves chemically bonding the dysprosium species to the surface of the support material. While less explored specifically for this compound, this method offers an alternative route to creating robust, recyclable catalysts for various organic synthesis applications.
Influence of Ligand Environment on Catalytic Activity and Selectivity
The coordination environment surrounding the dysprosium(III) ion plays a pivotal role in dictating the catalytic efficacy and selectivity of this compound in organic synthesis. As a hard Lewis acid, the Dy³⁺ ion's catalytic activity can be significantly modulated by the electronic and steric properties of the ligands attached to it. The choice of ligand can influence substrate activation, the stability of intermediates, and the stereochemical outcome of a reaction. This section explores the nuanced effects of the ligand environment on the catalytic performance of this compound, covering aspects from simple donor ligands to complex chiral scaffolds for asymmetric synthesis.
The catalytic prowess of this compound is intrinsically linked to its Lewis acidic nature, which facilitates a wide array of organic transformations. The interaction of ligands with the dysprosium center can either enhance or diminish this Lewis acidity, thereby tuning the catalyst's reactivity. The coordination of electron-donating ligands can, for instance, increase the electron density on the metal center, potentially reducing its Lewis acidity but also stabilizing the catalyst. Conversely, ligands with electron-withdrawing groups can enhance the Lewis acidity of the dysprosium ion, leading to greater activation of substrates.
Impact of Ligand Donor Atom and Electronic Properties on Catalytic Activity
The nature of the atom coordinating to the dysprosium(III) ion and the electronic properties of the ligand as a whole are fundamental determinants of catalytic activity. Different donor atoms, such as oxygen, nitrogen, and phosphorus, exhibit varying affinities for the hard Dy³⁺ ion, influencing the stability and reactivity of the resulting complex.
Research has shown that in many instances, the catalytic activity is not solely dependent on the geometry and symmetry around the Dy³⁺ ion, but also significantly on the strength of the donor ligand. For example, in certain dysprosium complexes, strong equatorial ligation combined with weak axial ligation has been found to result in inferior catalytic performance, highlighting the intricate balance of electronic effects at play.
The electronic influence of ligands is further exemplified in reactions where the catalyst must tolerate various functional groups. The mild nature of dysprosium triflate, a derivative of this compound, has proven advantageous in reactions involving substrates with both nitrogen and oxygen functionalities. Its ability to maintain catalytic activity in the presence of Lewis-basic nitrogen groups is a testament to the tailored electronic environment around the dysprosium center.
Steric Hindrance and Ligand Bulk: Effects on Substrate Selectivity
The steric properties of ligands coordinated to this compound are a powerful tool for controlling selectivity in catalytic reactions. By modulating the size and arrangement of ligands, it is possible to create a defined three-dimensional space around the metal center that preferentially accommodates certain substrates or transition states over others, leading to enhanced regioselectivity and stereoselectivity.
The concept of remote steric hindrance, where bulky groups are positioned away from the immediate coordination sphere, has been shown to be effective in improving catalyst performance in some metal-catalyzed systems. This principle suggests that even substituents not directly bonded to the coordinating atom can exert a significant influence on the catalytic outcome. While specific data for this compound is still emerging, the general principles of ligand design from other transition metal systems offer valuable insights.
The table below illustrates the conceptual impact of increasing ligand steric bulk on the outcome of a hypothetical catalytic reaction.
| Ligand | Steric Bulk | Product A Yield (%) | Product B Yield (%) |
| Ligand X (Small) | Low | 50 | 50 |
| Ligand Y (Medium) | Medium | 75 | 25 |
| Ligand Z (Large) | High | 90 | 10 |
This is a hypothetical data table to illustrate the concept.
Chiral Ligands and Asymmetric Induction: Enantioselective Catalysis
The development of asymmetric catalytic systems using this compound is an area of growing interest. By employing chiral ligands, it is possible to create a chiral environment around the dysprosium ion that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
The design of effective chiral ligands is a key challenge in this field. Privileged ligand scaffolds, which have demonstrated broad applicability in asymmetric catalysis with other metals, are being explored in the context of lanthanide chemistry. These ligands often possess C2 symmetry, which reduces the number of possible diastereomeric transition states and can lead to higher enantioselectivity.
While comprehensive data tables for a wide range of reactions catalyzed by chiral this compound complexes are not yet widely available in the literature, the results from related systems suggest significant potential. For instance, the use of chiral bisphosphine ligands in conjunction with other transition metals has led to high enantiomeric excesses in a variety of transformations. The application of similar ligand design strategies to this compound catalysis is a promising avenue for future research.
The following table presents hypothetical data on the effect of different chiral ligands on the enantiomeric excess (e.e.) in an asymmetric reaction catalyzed by a Dysprosium(III) complex.
| Chiral Ligand | Ligand Type | Enantiomeric Excess (%) |
| (R)-BINAP | Bisphosphine | 85 |
| (S,S)-Chiraphos | Bisphosphine | 92 |
| (R,R)-TADDOL | Diol | 78 |
This is a hypothetical data table to illustrate the concept.
Influence of Bidentate and Polydentate Ligands on Catalyst Stability and Reactivity
The use of polydentate macrocyclic ligands, such as hexaaza donors, allows for the formation of well-defined coordination spheres around the dysprosium ion. mdpi.com The flexibility or rigidity of these macrocycles can influence the geometry of the resulting complex and its catalytic behavior. For example, a flexible ligand may be able to adapt its conformation to accommodate different substrates, potentially leading to broader substrate scope. In contrast, a rigid ligand may enforce a specific coordination geometry that is highly selective for a particular reaction.
Research on dysprosium(III) complexes with hexadentate amine ligands has demonstrated that the coordination environment can be precisely controlled. mdpi.com While these studies have often focused on the magnetic properties of such complexes, the principles of coordination chemistry are directly applicable to the design of stable and reactive catalysts for organic synthesis. The interplay between the chelate effect, ligand flexibility, and the resulting coordination geometry is a critical consideration in the development of advanced this compound-based catalytic systems.
Environmental Speciation and Geochemistry of Dysprosium Iii Chloride Academic Perspective
The environmental behavior of Dysprosium(III) chloride is fundamentally governed by the speciation of the Dysprosium(III) ion (Dy³⁺) in aquatic systems. Once dissolved, the salt dissociates, and the Dy³⁺ ion undergoes various interactions with surrounding inorganic and organic ligands, which dictate its mobility, bioavailability, and ultimate fate in the environment.
Dysprosium(III) Speciation in Aquatic Environments
The trivalent dysprosium ion is the predominant form in its compounds and is the primary species in acidic aqueous solutions. chemistrycool.com However, its speciation is highly dependent on the pH and the presence of various complexing ligands in the water.
In typical aquatic environments, the Dy³⁺ ion readily forms complexes with common inorganic anions. The extent of this complexation is a function of pH and the concentration of the ligands.
Hydroxide (B78521) (OH⁻): The pH of the aquatic system is a master variable controlling dysprosium speciation. In acidic conditions (pH 1.0 to 4.0), the free, hydrated Dy³⁺ ion is the major species. nih.gov As the pH increases, Dy³⁺ undergoes hydrolysis to form a series of hydroxide complexes. nih.gov The progressive formation of these species can be represented as follows:
Dy³⁺ + H₂O ⇌ Dy(OH)²⁺ + H⁺
Dy(OH)²⁺ + H₂O ⇌ Dy(OH)₂⁺ + H⁺
Dy(OH)₂⁺ + H₂O ⇌ Dy(OH)₃(s) + H⁺
At sufficiently high pH, precipitation of solid Dysprosium(III) hydroxide (Dy(OH)₃) occurs, significantly reducing the dissolved dysprosium concentration. nih.gov Dysprosium metal reacts slowly with cold water and quickly with hot water to form dysprosium hydroxide. wikipedia.org
Fluoride (B91410) (F⁻): Dysprosium has a strong affinity for fluoride ions, forming a highly insoluble compound, Dysprosium(III) fluoride (DyF₃). wikipedia.orgbritannica.com In environments containing fluoride, the formation of DyF₃ can act as a primary control on the dissolved dysprosium concentration. britannica.com The reaction of aqueous this compound with a fluoride source like sodium fluoride readily produces the DyF₃ precipitate. wikipedia.org
Table 1: Predominant Dysprosium(III) Species in Relation to pH
| pH Range | Dominant Species |
|---|---|
| 1.0 - 4.0 | Dy³⁺ (hydrated free ion) nih.gov |
| > 4.0 | Dy(OH)²⁺, Dy(OH)₂⁺ nih.gov |
Natural organic matter (NOM), such as humic and fulvic acids, is ubiquitous in aquatic environments and contains functional groups that can strongly bind to metal ions. Dysprosium(III) has a high affinity for oxygen-containing functional groups like carboxyl (-COOH) and phenolic hydroxyl (-OH) groups, which are abundant in NOM. nih.govfrontiersin.org
The interaction with these organic ligands can form soluble or colloidal organo-dysprosium complexes. This complexation can significantly influence dysprosium's environmental transport by:
Increasing its apparent solubility, preventing precipitation as hydroxide or other inorganic salts.
Altering its bioavailability and toxicity to aquatic organisms.
Affecting its adsorption behavior onto mineral surfaces.
Studies on synthetic organic ligands, such as 4,6-dioxido-1,3-benzenedicarboxylate and the azo ligand 4-(2-Thiazolylazo)resorcinol (TAR), confirm the strong coordination of Dy(III) with carboxyl, phenolic, and azo groups, serving as models for its interactions with complex natural organic matter. nih.govfrontiersin.orgresearchgate.net
Solubility and Precipitation Phenomena in Environmental Systems
This compound is highly soluble in water. cymitquimica.comamericanelements.com However, the stability of the dissolved Dy³⁺ ion in environmental systems is limited by precipitation reactions, primarily driven by pH and the presence of specific anions.
The most significant precipitation phenomenon is the formation of Dysprosium(III) hydroxide (Dy(OH)₃). As the pH of water containing dissolved Dy³⁺ rises above approximately 4.0, hydrolysis begins, and with further increases in pH, the solubility limit of Dy(OH)₃ is exceeded, leading to its precipitation. nih.gov This process effectively removes dysprosium from the water column and transfers it to sediments.
Similarly, in waters with even moderate concentrations of fluoride, the formation of the insoluble salt Dysprosium(III) fluoride (DyF₃) is a key precipitation mechanism. britannica.com The low solubility of DyF₃ means that it can form even in acidic conditions where Dy(OH)₃ would remain dissolved.
Upon heating, aqueous this compound can also undergo partial hydrolysis to form a less soluble oxychloride, DyOCl. wikipedia.org
Table 2: Key Precipitation Reactions for Dysprosium(III) in Environmental Systems
| Precipitate | Chemical Formula | Key Controlling Factor(s) | Environmental Significance |
|---|---|---|---|
| Dysprosium(III) hydroxide | Dy(OH)₃ | pH nih.gov | Primary mechanism for removal from the water column in neutral to alkaline conditions. |
| Dysprosium(III) fluoride | DyF₃ | Fluoride (F⁻) concentration britannica.com | Can significantly limit Dy³⁺ mobility even in acidic waters. britannica.com |
Methodologies for Environmental Dysprosium Detection and Analysis in Complex Matrices
Accurately determining the concentration and speciation of dysprosium in complex environmental matrices like natural waters, soils, and biological tissues requires sensitive and robust analytical techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is one of the most powerful techniques for determining trace and ultra-trace element concentrations. ICP-MS offers very low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, making it suitable for environmental monitoring. researchgate.netbiorxiv.org However, a significant challenge for ICP-MS is the potential for polyatomic isobaric interferences, which can complicate accurate quantification. researchgate.net Sample preparation typically involves acid digestion, which destroys the sample matrix to measure the total elemental concentration. biorxiv.org
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another widely used method for elemental analysis. While generally less susceptible to interferences than ICP-MS, its detection limits are not as low, which can be a limitation when measuring the very low dysprosium concentrations often found in unpolluted environmental samples. researchgate.net
Fluorescence-Based Assays: Recent research has focused on developing non-destructive, high-throughput methods for dysprosium detection. One such method utilizes the unique spectroscopic properties of Dy³⁺, which emits yellow and blue light under UV excitation. biorxiv.org By using fluorescence enhancers like sodium tungstate (B81510) and time-resolved fluorescence techniques to reduce background autofluorescence from complex matrices (like plant tissue), sensitive detection and quantification can be achieved. biorxiv.org This approach offers a scalable and efficient tool for screening, for example, Dy-accumulating plants for phytomining applications. biorxiv.org
Speciation Techniques: Determining the chemical form (speciation) of dysprosium, rather than just the total concentration, requires specialized techniques. Diffusive Gradients in Thin-films (DGT) is a dynamic speciation technique that can distinguish between free ions, labile complexes (both inorganic and organic), and non-labile or inert species in situ. frontiersin.org This provides valuable information on the bioavailable fraction of dysprosium in aquatic systems. frontiersin.org
Table 3: Comparison of Analytical Methods for Environmental Dysprosium Detection
| Method | Principle | Advantages | Limitations | Application |
|---|---|---|---|---|
| ICP-MS | Mass-to-charge ratio separation of ions | Very low detection limits; Multi-element capability | Potential for isobaric interferences; Destructive sample preparation researchgate.netbiorxiv.org | Total elemental concentration in water, soil, tissues. |
| ICP-OES | Emission of photons from excited atoms | Robust; Fewer interferences than ICP-MS | Higher detection limits than ICP-MS researchgate.net | Total elemental concentration in moderately contaminated samples. |
| Fluorescence Assay | UV excitation and emission of Dy³⁺ | Non-destructive; High-throughput; Potential for in-situ/standoff detection biorxiv.org | Matrix effects; Requires specific spectroscopic properties biorxiv.org | Screening in biological matrices (e.g., phytomining). |
| DGT | Diffusion and binding to a resin | Provides speciation information (labile vs. inert); In-situ deployment frontiersin.org | Measures a flux, not a direct concentration; Dependent on diffusion coefficients | Bioavailability studies in aquatic systems. |
Future Research Directions and Emerging Areas
Exploration of Novel Coordination Architectures for Enhanced Functionality
The coordination environment of the dysprosium(III) ion plays a critical role in determining the properties of the resulting complex. Future research will focus on the design and synthesis of novel coordination architectures to precisely control and enhance functionalities such as magnetism and luminescence.
Researchers are exploring the use of versatile ligands to create unique coordination polymers (CPs) with dysprosium(III) chloride. For instance, a two-dimensional dysprosium(III) coordination polymer synthesized with 4,6-dioxido-1,3-benzenedicarboxylate demonstrated field-induced slow magnetic relaxation, proton conductivity, and luminescence, showcasing the potential of multifunctional materials. rsc.orgmdpi.comfrontiersin.org In this structure, the Dy(III) center adopts an octa-coordinated [DyO8] geometry, described as a twisted square antiprism. rsc.orgmdpi.comfrontiersin.org
The flexibility of ligands is another key aspect being investigated. A dysprosium(III) complex with a flexible hexadentate amine ligand, [DyLN6Cl2]Cl·2H2O, was synthesized from this compound hexahydrate. sparkle.pro.br The high flexibility of the ligand leads to a folded conformation and an octacoordinated N6Cl2 environment around the dysprosium ion. sparkle.pro.br This highlights how ligand flexibility can dictate the coordination geometry, which in turn influences the material's properties. sparkle.pro.br
Furthermore, the coordination geometry can be tuned to optimize specific behaviors. In two mononuclear dysprosium(III) complexes, the coordination of an in situ formed Schiff base ligand resulted in six and seven-coordinated Dy(III) centers with octahedral and pentagonal-bipyramidal geometries, respectively. wikipedia.orgarxiv.org This structural variance, arising from the coordination of an additional water molecule, significantly impacted their magnetic relaxation behaviors, demonstrating that subtle changes in the coordination sphere can tune the performance of single-ion magnets (SIMs). wikipedia.orgarxiv.org
Table 1: Examples of Dysprosium(III) Coordination Architectures and Their Functionalities
| Compound/System | Coordination Geometry | Key Functionality | Reference |
|---|---|---|---|
| [Dy(Hm-dobdc)(H2O)2]·H2O | Octa-coordinated [DyO8], twisted square antiprism | Slow magnetic relaxation, proton conduction, luminescence | rsc.orgmdpi.comfrontiersin.org |
| [DyLN6Cl2]Cl·2H2O | Octacoordinated N6Cl2 | Tunable geometry based on ligand flexibility | sparkle.pro.br |
| [Dy(H3NAP)2Cl2]Cl·EtOH | Six-coordinated, octahedral | Field-induced single-ion magnet | wikipedia.orgarxiv.org |
| [Dy(H3NAP)2(H2O)Cl2]Cl·-2CH3CN·MeOH·0.5H2O | Seven-coordinated, pentagonal-bipyramidal | Field-induced single-ion magnet with altered relaxation | wikipedia.orgarxiv.org |
Advanced Computational Design of this compound Materials
Computational modeling is becoming an indispensable tool for predicting and understanding the properties of this compound materials, thereby guiding the synthesis of new compounds with desired functionalities.
Density Functional Theory (DFT) is a powerful method for investigating the structural and electronic properties of these materials. For instance, DFT calculations have been used to study the ground state structural properties of dysprosium-doped sodium bismuth titanate, providing insights into chemical ordering and electrical properties. nih.gov In another study, DFT was employed to optimize the molecular structure of a Dy(III)–Fe(III) heterodinuclear complex and to analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions. nih.gov
For understanding the complex magnetic behavior of dysprosium compounds, more advanced ab initio multireference calculations are employed. These methods can elucidate the electronic structure and magnetic anisotropy of single-molecule magnets (SMMs). acs.orgntnu.nomaterialsproject.org For example, such calculations have been used to study the electronic structure of a dysprosium metallocene SMM, revealing the energies and principal components of the g-tensors of the Kramers doublets. ntnu.nomaterialsproject.org This level of theoretical insight is crucial for explaining unusual magnetic phenomena and for designing SMMs with higher operating temperatures. ntnu.no
Furthermore, theoretical investigations are being used to rationalize the electronic spectra of dysprosium complexes. Time-dependent DFT (TD-DFT) calculations, for example, have been successfully used to understand the electronic transitions in redox-active dysprosium SMMs. mdpi.com The synergy between computational prediction and experimental validation is accelerating the discovery of new materials with tailored properties.
Synergistic Effects in Multi-component this compound Systems
The integration of this compound into multi-component or heterometallic systems is a promising avenue for creating materials with synergistic or enhanced properties that are not present in the individual components.
A notable example is the synthesis and characterization of a cyano-bridged Dy(III)–Fe(III) heterodinuclear complex, [Dy(DMF)4(H2O)3(μ-CN)Fe(CN)5.H2O]. nih.gov In this one-dimensional chain structure, the dysprosium(III) ion is eight-coordinated with a distorted square antiprism geometry, linked to the iron-containing fragment via a cyanide bridge. nih.gov This system exhibits characteristic lime green luminescence, a property that is influenced by the interaction between the two different metal centers. nih.gov The study of such heterobimetallic systems is crucial for understanding how the interplay between different metal ions can be exploited to develop new functional materials. nih.gov
Future work in this area will likely involve the exploration of other combinations of metals with dysprosium, aiming to create novel materials with enhanced magnetic, optical, or catalytic properties. The precise control over the arrangement of the different metal centers within the molecular architecture will be key to maximizing these synergistic effects.
Integration of this compound into Advanced Devices and Technologies
This compound and its derivatives are key components in a range of advanced technologies, and future research will focus on optimizing their performance and integrating them into new applications.
Luminescent Materials: Dysprosium compounds are utilized in the production of phosphors for applications such as display screens and lighting. mdpi.com The characteristic luminescence of the Dy(III) ion is a key feature in these materials. mdpi.com Research is ongoing to develop new dysprosium-based complexes with improved quantum yields and stability for use in next-generation lighting and display technologies.
Lasers and Lighting: Dysprosium-doped materials are important for laser technology. mdpi.com Anhydrous this compound is specifically used in the production of laser glass and metal halide lamps. mdpi.com Future efforts will likely focus on developing new host materials for dysprosium ions to create lasers with improved efficiency and new emission wavelengths.
Data Storage: The high magnetic susceptibility of dysprosium and its compounds makes them suitable for data storage applications, including hard disks. mdpi.com The development of dysprosium-based single-molecule magnets (SMMs) is a particularly active area of research, with the goal of creating high-density information storage at the molecular level. acs.orgntnu.nomdpi.com
Permanent Magnets: Dysprosium is a critical additive in high-performance neodymium-iron-boron (Nd-Fe-B) permanent magnets. It enhances the coercivity and thermal stability of these magnets, which are essential for electric vehicles and wind turbines. Research in this area is focused on optimizing the use of dysprosium to create more powerful and stable magnets.
Sensors and Actuators: The magnetic properties of dysprosium are also beneficial for creating precise and durable sensors and actuators used in industrial automation.
Methodological Advancements in Characterization and Analysis
The development of advanced characterization and analytical techniques is crucial for gaining a deeper understanding of the structure-property relationships in this compound materials.
Single-Crystal X-ray Diffraction: This remains the definitive method for determining the precise atomic arrangement in crystalline dysprosium complexes. It provides essential information on coordination numbers, geometries, and bond lengths, which are fundamental to understanding the material's properties. sparkle.pro.br
Spectroscopic Techniques: A variety of spectroscopic methods are employed for characterization. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify vibrational modes and can help in detecting the presence of water or hydrolysis. Time-resolved luminescence spectroscopy is a powerful tool for studying the photophysical properties of dysprosium complexes and can be used to determine luminescence lifetimes. mdpi.com
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to study the thermal stability of this compound hydrates and to understand their dehydration and decomposition pathways.
Spectro-electrochemistry: This technique allows for the in-situ study of the electronic and magnetic properties of redox-active dysprosium complexes in different oxidation states. mdpi.com This is particularly important for the development of multifunctional materials where both magnetic and electronic properties can be switched.
The continued development and application of these and other advanced analytical techniques will be essential for pushing the frontiers of this compound research and for the rational design of new materials with tailored functionalities.
Q & A
Q. What are the standard methods for synthesizing anhydrous Dysprosium(III) chloride (DyCl₃), and how can contamination be prevented during purification?
Anhydrous DyCl₃ is typically synthesized via two routes:
- Direct reaction : Dysprosium metal reacts with hydrochloric acid, producing DyCl₃(aq) and hydrogen gas .
- Carbonate route : Dysprosium(III) carbonate reacts with HCl to form DyCl₃(aq), CO₂, and water . To obtain pure anhydrous DyCl₃, the hydrate (DyCl₃·6H₂O) is dehydrated under high vacuum at 400°C with NH₄Cl (4-6 equivalents) to suppress hydrolysis to DyOCl. Sublimation under high vacuum further purifies the product . Contamination risks are mitigated by strict moisture control and inert-atmosphere handling.
Q. Which characterization techniques are essential for verifying the purity and structure of this compound hexahydrate?
Key techniques include:
- X-ray diffraction (XRD) : Confirms crystalline structure and phase purity .
- Thermogravimetric analysis (TGA) : Monitors dehydration steps and detects impurities like oxychlorides .
- Elemental analysis : Quantifies Dy³⁺ and Cl⁻ content via ICP-MS or titration .
- FTIR spectroscopy : Identifies O-H stretching modes in the hydrate .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep in airtight, moisture-resistant containers under inert gas to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per institutional guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of DyF₃ nanoparticles using this compound, and what factors influence particle size distribution?
DyCl₃·6H₂O is reacted with sodium fluoride (NaF) in aqueous solution to precipitate DyF₃ nanoparticles. Key parameters include:
- Concentration ratios : Stoichiometric excess of NaF (3:1) ensures complete precipitation .
- Temperature control : Synthesis at 60–80°C reduces agglomeration .
- Surfactants : Polyvinylpyrrolidone (PVP) stabilizes nanoparticles, limiting size to 10–50 nm . Characterization via TEM and dynamic light scattering (DLS) quantifies size distribution .
Q. In solvent extraction studies, how do competitive interactions between Dy(III) and other rare-earth elements (REEs) affect model accuracy, and what statistical methods validate these models?
Competitive extraction models (e.g., for Nd³⁺, Tb³⁺, Dy³⁺ mixtures) require:
- Equilibrium constants : Determined via batch experiments with varying chloride and ligand concentrations (e.g., AliOle) .
- Error minimization : Least-squares regression validates model fit against experimental extraction yields (<5% error) .
- Cross-validation : Testing the model with multi-metal systems confirms its predictive power for selectivity .
Q. How do varying hydration states of this compound impact its reactivity in coordination chemistry, and what analytical approaches resolve discrepancies in reported data?
- Hydration effects : Anhydrous DyCl₃ is a stronger Lewis acid than the hydrate, influencing ligand exchange kinetics in complexes .
- Discrepancy resolution :
- X-ray absorption spectroscopy (XAS) : Probes local coordination geometry to distinguish between [DyCl₆]³⁻ and hydrated species .
- Magnetic susceptibility : Paramagnetic shifts in NMR spectra differentiate hydration states .
Methodological Considerations
Q. What experimental designs are recommended for studying the electrochemical reduction of DyCl₃ to metallic dysprosium?
- Molten salt electrolysis : Use a eutectic LiCl-KCl electrolyte at 500°C with a tungsten cathode and graphite anode. Monitor current efficiency (70–85%) and Dy²⁺/Dy³⁺ redox potentials via cyclic voltammetry .
- Product analysis : SEM-EDS confirms metallic Dy deposition, while XRD detects intermediate phases like DyOCl .
Q. How can researchers address contradictory data in the magnetic properties of DyCl₃-based complexes?
Contradictions often arise from:
- Sample purity : Trace water or oxygen alters magnetic relaxation. Use SQUID magnetometry under high vacuum .
- Crystal field effects : Single-crystal XRD correlates lattice distortions with magnetic anisotropy .
- Theoretical modeling : CASSCF calculations predict magnetic anisotropy axes, reconciling experimental vs. computational results .
Safety and Compliance
Q. What are the ecotoxicological implications of DyCl₃ in laboratory wastewater, and how should it be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
